molecular formula C19H28N4O5 B1580514 (DES-TYR1)-LEU-ENKEPHALIN CAS No. 60254-83-3

(DES-TYR1)-LEU-ENKEPHALIN

カタログ番号: B1580514
CAS番号: 60254-83-3
分子量: 392.4 g/mol
InChIキー: OCMQTALHBUOBFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(DES-TYR1)-LEU-ENKEPHALIN is a useful research compound. Its molecular formula is C19H28N4O5 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(N-(N-Glycylglycyl)-L-phenylalanyl)-L-leucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (DES-TYR1)-LEU-ENKEPHALIN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (DES-TYR1)-LEU-ENKEPHALIN including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5/c1-12(2)8-15(19(27)28)23-18(26)14(9-13-6-4-3-5-7-13)22-17(25)11-21-16(24)10-20/h3-7,12,14-15H,8-11,20H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMQTALHBUOBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975670
Record name N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60254-83-3
Record name NSC350589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Des-Tyr1)-Leu-Enkephalin: Mechanism of Action & Metabolic Significance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of (Des-Tyr1)-Leu-Enkephalin, focusing on its role as a metabolic checkpoint and research tool.

Executive Summary

(Des-Tyr1)-Leu-Enkephalin (Sequence: Gly-Gly-Phe-Leu or GGFL ) is the tetrapeptide metabolite resulting from the N-terminal degradation of the endogenous opioid peptide Leucine-Enkephalin. Unlike its parent compound, GGFL lacks the N-terminal Tyrosine residue essential for opioid receptor interaction. Consequently, its "mechanism of action" is defined not by receptor activation, but by signal termination , metabolic clearance , and its utility as a negative control in opioid pharmacology.

This guide details the structural basis for its inactivity, the enzymatic pathway of its formation, and protocols for utilizing GGFL as a biomarker for Aminopeptidase N (APN/CD13) activity.

Structural Biology: The "Anti-Mechanism"

To understand GGFL, one must understand the "Message-Address" concept of opioid peptide pharmacology.

  • The Message (Tyr1): The phenolic hydroxyl group and the amine of the N-terminal Tyrosine are critical for signal transduction. They mimic the A-ring of morphine, anchoring the peptide into the orthosteric binding pocket of the

    
    - (MOR) or 
    
    
    
    -opioid receptor (DOR).
  • The Address (Gly-Gly-Phe-Leu): The C-terminal tail provides selectivity and affinity but cannot trigger the conformational change required for G-protein signaling on its own.

Mechanism of Inactivation: The cleavage of the Tyr1-Gly2 peptide bond removes the "Message." Consequently, (Des-Tyr1)-Leu-Enkephalin exhibits:

  • >1000-fold loss of affinity for MOR and DOR compared to Leu-Enkephalin.

  • Complete loss of analgesic efficacy in standard nociceptive assays.

  • Inability to recruit

    
    -arrestin  or activate 
    
    
    
    pathways.

Correction of Common Misconceptions:

Note: While some commercial catalogs may list GGFL under "Opioid Peptides," it acts functionally as an inert metabolite in the context of opioid signaling. It does not bind opioid receptors.

The Metabolic Pathway: Aminopeptidase N (CD13)

The formation of GGFL is the primary rate-limiting step in the inactivation of synaptic enkephalins. This process is driven by Aminopeptidase N (APN) , also known as CD13 .

Enzymatic Kinetics & Localization
  • Enzyme: Membrane-bound metalloprotease (Zinc-dependent).[1]

  • Reaction:

    
    
    
  • Localization: High density on the synaptic membranes of the striatum, substantia nigra, and the surface of microglia.

  • Inhibitors: The conversion is potently inhibited by Bestatin and Amastatin , but not by Thiorphan (which targets Neutral Endopeptidase, cleaving at the Gly3-Phe4 bond).

Physiological Relevance

In ischemic models (e.g., hippocampal CA1 region), the upregulation of APN leads to rapid conversion of neuroprotective Leu-Enkephalin into inactive GGFL. Thus, the presence of GGFL is a biomarker for the loss of neuroprotection.

Visualization: The Enkephalin Degradation Cascade

The following diagram illustrates the divergent degradation pathways, highlighting the specific role of APN in generating GGFL.

Enkephalin_Degradation LeuEnk Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) APN Aminopeptidase N (CD13) LeuEnk->APN NEP Neutral Endopeptidase (Neprilysin/CD10) LeuEnk->NEP Tyrosine Free Tyrosine (Tyr) APN->Tyrosine Cleavage at Tyr1-Gly2 GGFL (Des-Tyr1)-Leu-Enk (Gly-Gly-Phe-Leu) APN->GGFL Major Metabolite (Inactive) YGG Tyr-Gly-Gly NEP->YGG Cleavage at Gly3-Phe4 FL Phe-Leu NEP->FL

Caption: Divergent metabolic fates of Leu-Enkephalin. The APN pathway (red) yields the inactive GGFL metabolite.

Comparative Data Profile
FeatureLeu-Enkephalin (Parent)(Des-Tyr1)-Leu-Enkephalin (Metabolite)
Sequence H-Tyr-Gly-Gly-Phe-Leu-OHH-Gly-Gly-Phe-Leu-OH
Opioid Affinity (

)
~1–10 nM (

), ~20–50 nM (

)
> 10,000 nM (Inactive)
Primary Enzyme Substrate for APN & NEPProduct of APN
Physiological Role Neurotransmitter, AnalgesicMetabolic Waste, APN Biomarker
BBB Permeability Low (Active Transport/Degradation)Very Low (Rapid Clearance)
Experimental Protocol: Measuring APN Activity via GGFL

This protocol allows researchers to quantify Aminopeptidase N activity in tissue samples by monitoring the rate of GGFL formation using HPLC with electrochemical detection (HPLC-EC).

Objective: Determine the kinetic rate of Leu-Enkephalin inactivation in hippocampal slices.

Materials:

  • Substrate: Leu-Enkephalin (100 µM in aCSF).

  • Internal Standard (IS): D-Tyr-D-Ala-Gly-Phe-D-Leu (Protease resistant analog).

  • Inhibitor (Control): Bestatin (10 µM).

  • Detection: HPLC with copper-tartrate post-column reagent.

Workflow:

  • Tissue Preparation: Prepare organotypic hippocampal slice cultures (OHSCs) on semi-porous membranes.

  • Perfusion: Perfuse the slice with artificial Cerebrospinal Fluid (aCSF) containing 100 µM Leu-Enkephalin at a flow rate of 1.0 µL/min.

  • Sampling: Collect perfusate outflow every 10 minutes into vials containing 0.1 M perchloric acid (to quench enzymatic activity immediately).

  • HPLC Analysis:

    • Mobile Phase: 10 mM phosphate buffer (pH 7.0) with 5% acetonitrile.

    • Column: C18 Reverse Phase (3 µm particle size).

    • Post-Column: Mix eluent with Copper(II)/Tartrate reagent.

    • Detection: Electrochemical oxidation at +0.6 V.

  • Quantification:

    • Measure the peak area of GGFL (Product).[2]

    • Calculate the conversion rate:

      
      .
      
  • Validation: Repeat the assay in the presence of Bestatin . A >90% reduction in GGFL peak area confirms the activity is APN-mediated.

References
  • Biosynth. (n.d.). (Des-Tyr1)-Leu-Enkephalin Product Information. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 461776, Leu-enkephalin. Retrieved from

  • Konkoy, C. S., & Davis, T. P. (1996). Ectoenzymes as sites of peptide regulation. Trends in Pharmacological Sciences.
  • Xu, H., et al. (2025). Electroosmotic Perfusion, External Microdialysis: Simulation and Experiment. ACS Chemical Neuroscience. Retrieved from

  • Malfroy, B., et al. (1978). High-affinity enkephalin-degrading peptidase in brain is increased after morphine. Nature.

Sources

The Indispensable Role of the N-Terminal Tyrosine: A Structure-Activity Relationship Analysis of (des-Tyr1)-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Question of the Core Pharmacophore

The endogenous opioid system, a complex network of receptors and peptide ligands, is a cornerstone of pain modulation and a primary target for analgesic drug development. Among the key players are the enkephalins, pentapeptides that act as agonists at opioid receptors, particularly the μ (mu) and δ (delta) subtypes.[1][2][3] The canonical sequence of these peptides, Tyr-Gly-Gly-Phe-X (where X is Leu or Met), has been the subject of extensive structure-activity relationship (SAR) studies for decades. These investigations have sought to understand which structural elements are essential for receptor binding and activation, a concept often distilled into the "message-address" model, where the "message" sequence is responsible for receptor activation and the "address" sequence confers selectivity.

A fundamental tenet of enkephalin SAR has been the critical importance of the N-terminal tyrosine (Tyr1). This guide delves into the core of that principle by examining (des-Tyr1)-Leu-enkephalin, a tetrapeptide analog lacking this key residue. By analyzing the profound consequences of this single amino acid deletion, we can fully appreciate the structural underpinnings of opioid peptide activity and the precise molecular interactions that govern agonism. This guide will serve as a technical resource, synthesizing field-proven insights and detailed experimental methodologies to provide a comprehensive understanding of why the N-terminal tyrosine is the indispensable key to enkephalin's opioid activity.

The Leu-Enkephalin Pharmacophore: A Baseline for Activity

To comprehend the inactivity of (des-Tyr1)-Leu-enkephalin, one must first establish the baseline activity of its parent molecule, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). The key pharmacophoric elements reside in the N-terminal tyrosine and the C-terminal phenylalanine residue.[4]

The N-terminal tyrosine is widely considered the primary "message" component, essential for binding and activating opioid receptors.[4] Its critical features include:

  • The Protonated N-terminal Amine: This positively charged group forms a crucial ionic interaction with a conserved acidic residue (an aspartate) in transmembrane helix 3 (TM3) of both the μ and δ opioid receptors. This salt bridge is a primary anchoring point for the ligand in the receptor's binding pocket.

  • The Phenolic Hydroxyl Group: The hydroxyl group of the tyrosine side chain engages in a key hydrogen bond with a histidine residue in transmembrane helix 6 (TM6) of the receptor. This interaction is vital for stabilizing the ligand-receptor complex and inducing the conformational change required for receptor activation.

  • The Aromatic Ring: The tyrosine's aromatic ring participates in hydrophobic and π-π stacking interactions with aromatic residues within the binding pocket, further enhancing binding affinity.[5]

The internal Gly-Gly dipeptide provides conformational flexibility, acting as a spacer that allows the two aromatic residues (Tyr1 and Phe4) to adopt an optimal orientation for receptor binding.[6] The Phe4 residue serves as a secondary hydrophobic anchor, interacting with another hydrophobic sub-pocket within the receptor. The C-terminal Leu5 residue also contributes to affinity and can influence selectivity between receptor subtypes.[7]

ResiduePositionKey Function in Opioid Receptor Binding & Activation
Tyrosine 1Primary "Message" Element. Forms critical ionic and hydrogen bonds. Anchors the peptide in the binding pocket. Essential for receptor activation.
Glycine 2Provides conformational flexibility.
Glycine 3Acts as a spacer, allowing optimal orientation of aromatic rings.
Phenylalanine 4Secondary Hydrophobic Anchor. Interacts with a hydrophobic sub-pocket in the receptor.
Leucine 5Contributes to overall binding affinity and can influence receptor selectivity.

The Consequence of Tyr1 Deletion: The Inactivity of (des-Tyr1)-Leu-Enkephalin

The removal of the N-terminal tyrosine to form (des-Tyr1)-Leu-enkephalin (sequence: Gly-Gly-Phe-Leu) results in a near-complete loss of classical opioid receptor-mediated activity. This analog serves as a powerful negative control in opioid research, starkly illustrating the necessity of the Tyr1 residue.

Loss of Binding Affinity and Functional Activity

While some commercial suppliers may describe (des-Tyr1)-Leu-enkephalin as having opioid-related activities, peer-reviewed pharmacological studies consistently demonstrate its lack of significant affinity and efficacy at μ and δ opioid receptors. A study on the effects of enkephalin metabolites found that des-Tyr-[leu]enkephalin was without effect in an avoidance conditioning assay, a behavior modulated by opioid receptors.[8] The authors concluded that it is unlikely that the behavioral actions of des-Tyr-[leu]enkephalin are mediated through opioid receptors.[8]

This is further corroborated by studies on other des-Tyr opioid peptides. For instance, Des-Tyr-γ-endorphin shows dramatically reduced signaling activity.[9] The loss of the N-terminal amine and the phenolic hydroxyl group in (des-Tyr1)-Leu-enkephalin prevents the formation of the two most critical interactions required for anchoring and activating the receptor. Without the initial high-affinity binding driven by Tyr1, the remaining tetrapeptide fragment is unable to effectively engage the receptor and induce a functional response.

Table 2: Comparative Activity Profile

CompoundSequenceOpioid Receptor Binding AffinityFunctional Activity (G-protein Activation)
Leu-Enkephalin Tyr-Gly-Gly-Phe-LeuHigh (nM range for μ and δ)[8]Potent Agonist
(des-Tyr1)-Leu-Enkephalin Gly-Gly-Phe-LeuNegligible / Very LowInactive[8][9]

The claims of activity from some commercial sources may arise from studies using extremely high concentrations where non-specific effects can occur, or from assays that measure endpoints not directly related to classical μ or δ opioid receptor signaling pathways.

Experimental Methodologies for SAR Analysis

To empirically validate the principles discussed in this guide, a series of well-established experimental workflows are employed. The following protocols provide a framework for synthesizing (des-Tyr1)-Leu-enkephalin and quantitatively assessing its lack of opioid receptor activity in comparison to the parent Leu-enkephalin.

Workflow for SAR Analysis of (des-Tyr1)-Leu-Enkephalin

SAR_Workflow cluster_synthesis Peptide Synthesis cluster_assay Biological Assays SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry (Purity & Identity) Purification->Analysis Binding Radioligand Binding Assay (Affinity - Ki) Analysis->Binding Purified Peptides (Leu-Enkephalin & des-Tyr-Leu-Enkephalin) cAMP cAMP Inhibition Assay (G-protein Activity - IC50) Binding->cAMP Arrestin β-Arrestin Recruitment (Signaling Bias - EC50) cAMP->Arrestin

Caption: Overall workflow for the synthesis and biological evaluation of enkephalin analogs.

Solid-Phase Peptide Synthesis (SPPS) of (des-Tyr1)-Leu-Enkephalin

This protocol describes the synthesis of H-Gly-Gly-Phe-Leu-OH using Fmoc-based solid-phase chemistry.

Rationale: SPPS is the standard method for synthesizing peptides. The Fmoc protecting group strategy is employed due to its mild cleavage conditions, which preserves the integrity of the peptide.

Materials:

  • Fmoc-Leu-Wang resin

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Phe-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Step-by-Step Protocol:

  • Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes to ensure complete removal of the Fmoc group from the Leucine residue.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling (Phenylalanine):

    • In a separate vial, pre-activate Fmoc-Phe-OH (3 equivalents) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (beads will be colorless).

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat Cycles: Repeat steps 2-5 for the next amino acids in the sequence: Glycine, then another Glycine.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine of the first Glycine. Wash thoroughly with DMF, followed by DCM (dichloromethane).

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity (>95%) by mass spectrometry.

Competitive Radioligand Binding Assay

This assay quantifies the ability of (des-Tyr1)-Leu-enkephalin to displace a known radiolabeled opioid ligand from the μ or δ opioid receptor, thereby determining its binding affinity (Ki).

Rationale: This is a self-validating system. The unlabeled "cold" ligand (the test peptide) competes with a "hot" radiolabeled ligand of known high affinity. A potent competitor will displace the hot ligand at low concentrations. The lack of displacement by (des-Tyr1)-Leu-enkephalin, in contrast to Leu-enkephalin, will quantitatively demonstrate its low affinity.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing either the human μ-opioid receptor (hMOR) or δ-opioid receptor (hDOR).

  • Radioligand: [³H]DAMGO (for hMOR) or [³H]DPDPE (for hDOR).

  • Test Ligands: Leu-enkephalin (positive control), (des-Tyr1)-Leu-enkephalin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats (GF/B), scintillation fluid, and a scintillation counter.

Step-by-Step Protocol:

  • Plate Setup: In a 96-well plate, add assay buffer.

  • Ligand Preparation: Prepare serial dilutions of the test ligands (e.g., from 10⁻⁵ M to 10⁻¹² M) and the positive control.

  • Reaction Mixture: To each well, add:

    • 50 µL of diluted test ligand or buffer (for total and non-specific binding).

    • 50 µL of radioligand at a final concentration near its Kd value (e.g., ~1 nM [³H]DAMGO).

    • 100 µL of cell membrane preparation (5-20 µg protein per well).

    • For non-specific binding wells, add a high concentration of a non-radiolabeled standard ligand (e.g., 10 µM Naloxone).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer (3-4 times) to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ value (the concentration of test ligand that displaces 50% of the radioligand) using the Cheng-Prusoff equation. Plot the data using non-linear regression.

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of receptor binding by quantifying the inhibition of cAMP production, a hallmark of Gi/o-coupled receptor activation like the opioid receptors.

Rationale: Opioid receptors, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay directly measures this downstream signaling event. An active agonist will cause a dose-dependent decrease in cAMP levels.

Signaling Pathway Diagram

cAMP_Pathway cluster_membrane Cell Membrane OR Opioid Receptor (μ or δ) G_Protein Gi/o Protein (αβγ) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP (Reduced) AC->cAMP Conversion Agonist Enkephalin (Agonist) Agonist->OR ATP ATP ATP->AC

Caption: Agonist activation of opioid receptors inhibits adenylyl cyclase, reducing cAMP production.

Step-by-Step Protocol:

  • Cell Plating: Seed CHO or HEK293 cells expressing the opioid receptor of interest into a 384-well plate and culture overnight.

  • Ligand Preparation: Prepare serial dilutions of Leu-enkephalin and (des-Tyr1)-Leu-enkephalin.

  • Cell Stimulation:

    • Aspirate the culture medium.

    • Add the diluted ligands to the cells.

    • Add a solution of forskolin (an adenylyl cyclase activator) to all wells to stimulate a baseline level of cAMP production.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).

    • Add the detection reagents. These typically involve a competitive immunoassay format where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

  • Signal Measurement: Read the plate on a suitable plate reader (e.g., a luminometer or HTRF-compatible reader). The signal will be inversely proportional to the amount of cAMP produced.

  • Data Analysis: Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition). Plot the concentration-response curves and calculate the IC₅₀ value for each active compound.

Conclusion: The Primacy of the Tyr1 Residue in Opioid SAR

The structure-activity relationship of (des-Tyr1)-Leu-enkephalin is a study in the profound impact of a single, critical pharmacophoric element. The collective evidence from decades of opioid research establishes that the N-terminal tyrosine of enkephalins is not merely a contributor to binding but the fundamental initiator of high-affinity interaction and receptor activation. Its removal obliterates the key ionic and hydrogen bonding interactions that anchor the peptide and trigger the downstream signaling cascade.

Therefore, the SAR of (des-Tyr1)-Leu-enkephalin is primarily defined by its inactivity at classical opioid receptors. It stands as the quintessential example of the "message" in the "message-address" concept; without the Tyr1 "message," the peptide has nothing to convey to the receptor. For researchers in drug development, this underscores a crucial lesson: while modifications to the "address" portion of a peptide can fine-tune selectivity and stability, the integrity of the core "message" pharmacophore is paramount for preserving the desired biological activity.

References

  • Banghart, M. R., Neufeld, S. Q., Wong, N. C., & Sabatini, B. L. (2015). Enkephalin Disinhibits Mu Opioid Receptor-Rich Striatal Patches via Delta Opioid Receptors. Neuron, 88(6), 1227–1239. [Link]

  • Cullen, J., & Cascella, M. (2023). Physiology, Enkephalin. In StatPearls. StatPearls Publishing. [Link]

  • Weinberger, S. B., & Martinez, Jr, J. L. (1988). Differential effects on active avoidance performance and locomotor activity of two major enkephalin metabolites, tyr-gly-gly and des-tyr-[leu]enkephalin. Life Sciences, 43(9), 769-776. [Link]

  • Cassell, R. J., Sharma, K. K., Su, H., Cummins, B. R., Cui, H., Mores, K. L., Blaine, A. T., Altman, R. A., & van Rijn, R. M. (2019). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules, 24(24), 4542. [Link]

  • Spadaccini, R., & Temussi, P. A. (2014). The conformation of enkephalin bound to its receptor: an “elusive goal” becoming reality. Frontiers in Pharmacology, 5, 148. [Link]

  • Gomes, I., Sierra, S. C., Lueptow, L., Gupta, A., Gampel, A., & Devi, L. A. (2020). Biased signaling by endogenous opioid peptides. Proceedings of the National Academy of Sciences, 117(21), 11820-11828. [Link]

  • NovoPro Bioscience Inc. (n.d.). (Des-Tyr1)-Leu-Enkephalin peptide. Retrieved from [Link]

  • Cassell, R. J., et al. (2019). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules, 24(24), 4542. [Link]

  • Lee, Y. S., et al. (2012). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 22(3), 1214-1218. [Link]

  • Malfroy, B., Swerts, J. P., Guyon, A., Roques, B. P., & Schwartz, J. C. (1978). High-affinity enkephalin-degrading peptidase in brain is increased after morphine. Nature, 276(5687), 523–526. [Link]

  • Wikipedia. (2024). Enkephalin. [Link]

  • Mi, Y., et al. (2015). Enkephalin Glycopeptide Analogues Produce Analgesia with Reduced Dependence Liability. Journal of Medicinal Chemistry, 58(1), 433-443. [Link]

  • Lee, Y. S., et al. (2018). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 23(6), 1351. [Link]

  • Ni, Q., et al. (1996). Solid phase synthesis and opioid receptor binding activities of [D-Ala2, D-Leu5]enkephalin analogs containing a fluorinated aromatic amino acid. Chemical & Pharmaceutical Bulletin, 44(6), 1163-1166. [Link]

  • ResearchGate. (n.d.). Solid-phase synthesis of Leu-Enkephalin. Retrieved from [Link]

  • Fichna, J., et al. (2012). Gas-phase Structures Reflect Pain-relief Potency of Enkephalin Peptides. Angewandte Chemie International Edition, 51(49), 12238-12241. [Link]

  • Uprety, R., et al. (2012). Synthesis and Opioid Activity of Tyr1–ψ[(Z)CF=CH]–Gly2 and Tyr1–ψ[(S)/(R)-CF3CH–NH]–Gly2 Leu-enkephalin Fluorinated Peptidomimetics. ACS Medicinal Chemistry Letters, 3(10), 801-805. [Link]

  • Gaczyńska, M., et al. (2019). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. International Journal of Molecular Sciences, 20(23), 5937. [Link]

  • Zhang, M., et al. (2005). cAMP-Mediated Mechanisms for Pain Sensitization during Opioid Withdrawal. The Journal of Neuroscience, 25(15), 3743-3752. [Link]

  • ResearchGate. (n.d.). μ-opioid agonist inhibition of forskolin-stimulated cAMP production... Retrieved from [Link]

  • Promega Corporation. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. [Link]

  • Polt, R., et al. (2014). Opioid glycopeptide analgesics derived from endogenous enkephalins and endorphins. Future Medicinal Chemistry, 6(11), 1257-1271. [Link]

  • Gomes, I., et al. (2020). Biased signaling by endogenous opioid peptides. Proceedings of the National Academy of Sciences, 117(21), 11820-11828. [Link]

  • Roques, B. P., et al. (1980). Structure-activity relationships of enkephalin analogs at opiate and enkephalin receptors: correlation with analgesia. Advances in Biochemical Psychopharmacology, 22, 329-342. [Link]

  • Barati Farimani, A. (2016). Insights into Opiate Binding and Activation of μ-Opioid Receptors. [Link]

  • Erspamer, V. (1981). The opioid system: from receptors to molecules. Trends in Neurosciences, 4, 1-3. [Link]

  • He, S. Q., et al. (2018). Heteromerization of endogenous mu and delta opioid receptors tunes mu opioid receptor signaling and trafficking. bioRxiv. [Link]

  • Malfacini, D., et al. (2018). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. ACS Chemical Neuroscience, 9(7), 1735-1742. [Link]

  • Che, T., & Roth, B. L. (2023). Molecular basis of opioid receptor signaling. Cell, 186(24), 5262-5279. [Link]

  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological Reviews, 65(1), 223-254. [Link]

Sources

(Des-Tyr1)-Leu-Enkephalin: Metabolic Fate and Non-Canonical Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of (Des-Tyr1)-Leu-Enkephalin, focusing on its metabolic origin, loss of canonical opioid activity, and emerging role as a modulator of amino acid transport.

Executive Summary

(Des-Tyr1)-Leu-Enkephalin (sequence: Gly-Gly-Phe-Leu , or GGFL ) is the tetrapeptide metabolite resulting from the N-terminal cleavage of Leucine Enkephalin by aminopeptidase enzymes. Historically categorized solely as an inactive degradation product, advanced neuropharmacological profiling has revealed a dual nature:

  • Opioid Silencer: It represents the primary "off-switch" for delta-opioid receptor (DOR) signaling, as the removal of Tyrosine-1 abolishes affinity for opioid receptors.

  • Neuromodulator: It acts as a competitive, non-substrate inhibitor of the high-affinity L-Proline Transporter (PROT), suggesting a role in regulating excitatory neurotransmission.

Biochemical Identity & Formation

The physiological lifespan of Leucine Enkephalin (Leu-Enk) is transient (half-life < 1-2 minutes in plasma) due to rapid hydrolysis. The rate-limiting step in this inactivation is mediated by Aminopeptidase N (APN/CD13) , a zinc-dependent ectopeptidase.

Proteolytic Pathway

The hydrolysis occurs at the Tyr¹-Gly² bond. This specific cleavage is critical because the Tyrosine residue contains the phenol group essential for interaction with the opioid receptor's anionic binding pocket.

degradation_pathway LeuEnk Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) DTLE (Des-Tyr1)-Leu-Enkephalin (Gly-Gly-Phe-Leu) LeuEnk->DTLE Major Pathway (N-terminal cleavage) Tyr L-Tyrosine LeuEnk->Tyr Frag Tyr-Gly-Gly + Phe-Leu LeuEnk->Frag Minor Pathway (Peptidyl-dipeptidase A) APN Aminopeptidase N (CD13) APN->LeuEnk Catalysis ACE Angiotensin Converting Enzyme (ACE) ACE->LeuEnk

Figure 1: The primary degradation pathway of Leu-Enkephalin. Aminopeptidase N (APN) drives the formation of the tetrapeptide GGFL, effectively terminating opioid signaling.

Pharmacological Profile

Loss of Opioid Receptor Affinity

The canonical opioid pharmacophore requires a protonated amine at the N-terminus separated by a spacer from an aromatic ring (Tyrosine).

  • Mechanism of Inactivation: Removal of Tyr¹ eliminates the phenolic hydroxyl group (hydrogen bond donor) and the aromatic ring (pi-stacking interactions) required for binding to the µ- (MOR) and δ-opioid receptors (DOR).

  • Experimental Evidence: Competitive binding assays using [³H]-DADLE or [³H]-DAMGO show that GGFL exhibits Ki values > 10 µM , rendering it pharmacologically inert at opioid sites compared to the nanomolar affinity of the parent peptide.

Inhibition of the High-Affinity Proline Transporter (PROT)

While inactive at opioid receptors, GGFL exerts a specific effect on the Brain-Specific L-Proline Transporter (PROT) .

  • Target: SLC6A7 (Sodium-dependent L-proline transporter).

  • Action: Competitive, non-substrate inhibition.

  • Physiological Implication: L-Proline acts as a modulator of glutamatergic transmission (enhancing glutamate binding to NMDA receptors). By inhibiting PROT, GGFL may locally elevate synaptic proline levels, indirectly modulating excitatory transmission in specific brain regions like the hippocampus and cortex.

ParameterLeu-Enkephalin (Parent)(Des-Tyr1)-Leu-Enkephalin (Metabolite)
Sequence Tyr-Gly-Gly-Phe-LeuGly-Gly-Phe-Leu
Opioid Affinity (DOR) High (nM range)Negligible (>10 µM)
Primary Target Delta/Mu Opioid ReceptorsL-Proline Transporter (PROT)
Physiological Role Analgesia, NeuroprotectionTermination of analgesia, Glutamate modulation
BBB Permeability Low (Saturable Transport)Low (Passive Diffusion/Efflux)

Experimental Protocols

Synthesis of GGFL (Fmoc Solid-Phase)

For research applications requiring high-purity GGFL (e.g., as an HPLC standard or for PROT assays), solid-phase synthesis is the gold standard.

Reagents:

  • Resin: Wang Resin pre-loaded with Fmoc-Leu-OH.

  • Coupling: HBTU/HOBt or DIC/Oxyma.

  • Deprotection: 20% Piperidine in DMF.

Workflow:

  • Loading: Swell Fmoc-Leu-Wang resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine (2 x 10 min). Wash with DMF (5x).

  • Coupling Cycle:

    • Activate Fmoc-Phe-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq).

    • Add to resin and shake for 45 min.

    • Repeat for Fmoc-Gly-OH (twice).

  • Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours.

  • Precipitation: Filter resin; add cold diethyl ether to filtrate to precipitate crude peptide.

  • Purification: RP-HPLC (C18 column), Gradient 5-60% Acetonitrile/Water (0.1% TFA).

Analytical Detection (LC-MS/MS)

GGFL serves as a critical biomarker for enkephalinase activity in biological matrices.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transition (Positive Mode):

    • Parent Ion: m/z 393.2 [M+H]⁺

    • Product Ions: m/z 278.1 (y3 ion, Gly-Phe-Leu), m/z 120.1 (Phenylalanine immonium).

Physiological Significance Diagram

The following diagram illustrates the functional divergence between the parent peptide and its metabolite.

physiological_role Parent Leu-Enkephalin Metabolite (Des-Tyr1)-Leu-Enkephalin (GGFL) Parent->Metabolite Hydrolysis (APN) OpioidRec Delta Opioid Receptor (Gi/Go Coupled) Parent->OpioidRec Agonist Binding Metabolite->OpioidRec No Binding PROT L-Proline Transporter (SLC6A7) Metabolite->PROT Inhibition Analgesia Analgesia & Neuroprotection OpioidRec->Analgesia Signaling Cascade SynapticPro Increased Synaptic L-Proline PROT->SynapticPro Reduced Reuptake Glutamate Potentiation of Glutamatergic Transmission SynapticPro->Glutamate Modulation

Figure 2: Functional divergence. While Leu-Enkephalin drives opioid signaling, its metabolite GGFL shifts function to the regulation of amino acid transport.

References

  • Hughes, J., et al. (1975).[1] Identification of two related pentapeptides from the brain with potent opiate agonist activity.[2] Nature, 258, 577-579. Link

  • Roques, B. P., et al. (1980). The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice. Nature, 288, 286-288. Link

  • Fremeau, R. T., et al. (1992). High-affinity proline uptake in the brain: localization and identification of a candidate transporter. Neuron, 8(5), 915-926. Link

  • Galli, A., et al. (1999). L-Proline and L-Pipecolate Induce Enkephalin-Sensitive Currents in Human Embryonic Kidney 293 Cells Transfected with the High-Affinity Mammalian Brain L-Proline Transporter. Journal of Neuroscience, 19(15), 6290-6297. Link

  • Hersh, L. B. (1985). Characterization of membrane-bound aminopeptidases from rat brain: identification of the enkephalin-degrading aminopeptidase. Journal of Neurochemistry, 44(5), 1427-1435. Link

Sources

Technical Monograph: Immunomodulatory Profile of (Des-Tyr1)-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: February 2026

Sequence: Gly-Gly-Phe-Leu (GGFL)
Role: Non-Opioid Metabolite, Ectopeptidase Substrate, and Bioactive Precursor

Executive Summary

(Des-Tyr1)-Leu-Enkephalin (GGFL) is the tetrapeptide metabolite resulting from the N-terminal cleavage of Leu-Enkephalin by Aminopeptidase N (CD13). Historically categorized primarily as an inactive control in opioid receptor studies due to its inability to bind Mu (


) or Delta (

) opioid receptors, modern investigation reveals a more complex role in the neuro-immune axis.

This guide delineates the technical utility of GGFL for researchers. Unlike its parent compound, GGFL does not induce analgesia; however, it serves as a critical metabolic checkpoint and a precursor to bioactive fragments (such as Gly-Leu-Phe) that modulate phagocytosis and chemotaxis. This document provides the mechanistic grounding, experimental protocols, and data interpretation frameworks necessary to utilize GGFL in immunopharmacology.

Chemical & Pharmacological Identity

The "Tyrosine Switch"

The biological activity of enkephalins hinges on the N-terminal Tyrosine residue. Its phenolic hydroxyl group is essential for hydrogen bonding within the opioid receptor pocket.

  • Leu-Enkephalin (YGGFL): High affinity for

    
    -opioid receptors; moderate affinity for 
    
    
    
    -receptors.
  • GGFL (Des-Tyr1): >10,000-fold reduction in opioid receptor affinity.

Implication for Research: GGFL is the "Gold Standard" negative control for verifying opioid receptor specificity. If an immunological effect (e.g., T-cell proliferation) persists when Leu-Enkephalin is replaced by GGFL, the mechanism is non-opioid .

Stability and Metabolism

GGFL is generated in the synaptic cleft and plasma by Aminopeptidase N (CD13) , a zinc-dependent ectopeptidase highly expressed on the surface of myeloid cells (monocytes, neutrophils).

ParameterValue / Description
Molecular Weight 392.45 g/mol
Sequence Gly-Gly-Phe-Leu
Primary Enzyme Generated by CD13 (cleaves Tyr from YGGFL)
Secondary Degradation Substrate for Endopeptidase 24.11 (Neprilysin/CD10)
Solubility Water soluble; stable in acidic pH

Immunomodulatory Mechanisms[1][2]

While GGFL lacks direct opioid receptor binding, it influences the immune microenvironment through three distinct pathways:

The "Bioactive Fragment" Hypothesis (GLF Activity)

GGFL is further processed by endopeptidases to yield smaller peptides. The tripeptide Gly-Leu-Phe (GLF) (an isomer of the chemotactic peptide fMLP, though lacking the formyl group) has been identified as having specific binding sites on human phagocytes.

  • Mechanism: GLF binds to specific receptors (distinct from fMLP receptors) on macrophages and neutrophils.

  • Effect: Stimulation of phagocytosis and enhancement of oxidative burst.

  • Relevance: GGFL acts as a "pro-drug" or reservoir for these immunostimulating fragments.

Competitive Inhibition of Ectopeptidases

By occupying the active sites of CD13 or CD10, high concentrations of GGFL can competitively inhibit the degradation of other bioactive peptides (e.g., Substance P, Somatostatin), thereby indirectly prolonging their immunomodulatory effects.

Non-Opioid Receptor Interaction

Evidence suggests that enkephalin metabolites (like Tyr-Gly-Gly and potentially GGFL) may interact with low-affinity, non-opioid binding sites on lymphocytes, modulating the "biphasic" immune response often seen with enkephalins (stimulation at low doses, suppression at high doses).

Visualization: The Metabolic Signaling Axis

The following diagram illustrates the degradation cascade of Leu-Enkephalin and the divergence of Opioid vs. Non-Opioid signaling pathways.

G LeuEnk Leu-Enkephalin (YGGFL) OpioidRec Opioid Receptors (Mu/Delta) LeuEnk->OpioidRec High Affinity Binding CD13 Aminopeptidase N (CD13) LeuEnk->CD13 Degradation ImmuneEff1 Analgesia & Anti-Inflammation OpioidRec->ImmuneEff1 Signaling GGFL (Des-Tyr1)-Leu-Enk (GGFL) CD13->GGFL Cleaves Tyr1 GGFL->OpioidRec No Binding (Negative Control) Endo Endopeptidases (e.g., CD10) GGFL->Endo Processing GLF Gly-Leu-Phe (GLF) Endo->GLF Fragment Generation ImmuneEff2 Phagocytosis & Chemotaxis GLF->ImmuneEff2 Non-Opioid Receptor Binding

Caption: Metabolic cascade showing the loss of opioid activity upon conversion to GGFL and the subsequent generation of immunostimulatory fragments (GLF).

Experimental Protocols

Protocol A: Validating Opioid Receptor Specificity

Objective: Determine if an observed immune effect (e.g., inhibition of T-cell proliferation) is mediated by opioid receptors.

Reagents:

  • Leu-Enkephalin (Agonist)[1]

  • (Des-Tyr1)-Leu-Enkephalin (GGFL) (Negative Control)

  • Naloxone (Opioid Antagonist)

Workflow:

  • Culture: Isolate PBMCs and stimulate with ConA (5 µg/mL).

  • Treatment Groups:

    • Vehicle (Media only)

    • Leu-Enk (

      
       M to 
      
      
      
      M)
    • GGFL (

      
       M to 
      
      
      
      M)
    • Leu-Enk + Naloxone (

      
       M)
      
  • Readout: Measure

    
    H-Thymidine incorporation at 72 hours.
    

Interpretation Logic:

  • True Opioid Effect: Leu-Enk alters proliferation; Naloxone reverses it; GGFL has no effect.

  • Non-Specific Effect: Leu-Enk alters proliferation; GGFL mimics Leu-Enk effect ; Naloxone fails to reverse.

Protocol B: Assessing Non-Opioid Chemotactic Activity

Objective: Measure the capacity of GGFL (or its fragments) to induce neutrophil migration.

Methodology: Boyden Chamber Assay (48-well)

  • Cell Prep: Isolate human neutrophils from heparinized blood via density gradient centrifugation. Resuspend at

    
     cells/mL in HBSS + 0.1% BSA.
    
  • Chemoattractants (Lower Well):

    • Negative Control: Buffer alone.

    • Positive Control: fMLP (

      
       M).
      
    • Test: GGFL (

      
       M to 
      
      
      
      M).
  • Incubation: 45 minutes at 37°C, 5% CO

    
    .
    
  • Quantification: Count cells that migrated through the 3µm pore filter.

Note: If GGFL shows weak activity, pre-incubate with neutral endopeptidase (NEP) to facilitate breakdown into GLF, or test GLF directly to confirm the "fragment hypothesis."

Decision Logic for Researchers

Use this flow to determine how to interpret GGFL data in your study.

DecisionTree Start Observed Effect with Leu-Enkephalin TestGGFL Run Parallel Assay with GGFL Start->TestGGFL Result1 GGFL shows NO Effect TestGGFL->Result1 Inactive Result2 GGFL shows SIMILAR Effect TestGGFL->Result2 Active NextStep Check Naloxone Reversibility Result1->NextStep Conclusion2 Non-Opioid Mechanism (Metabolite/Fragment) Result2->Conclusion2 Conclusion1 Opioid Receptor Mediated NextStep->Conclusion1 Reversed

Caption: Decision matrix for interpreting immunomodulatory data when comparing Leu-Enkephalin and GGFL.

References

  • Janak, P. H., & Martinez, J. L., Jr. (1990). Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice. Pharmacology, Biochemistry, and Behavior. Link

  • Follin, P., et al. (1987). Gly-Leu-Phe, a peptide analog of f-Met-Leu-Phe, induces receptor-mediated activation of human neutrophils. Immunology Letters.
  • Hachimura, S., et al. (1993). Specific binding sites on human phagocytic blood cells for Gly-Leu-Phe and Val-Glu-Pro-Ile-Pro-Tyr, immunostimulating peptides from human milk proteins. Bioscience, Biotechnology, and Biochemistry. Link

  • Lu, L. F., et al. (2002). Aminopeptidase N (CD13) in the immune system: Regulation of enkephalin signaling. Journal of Immunology.
  • Plotnikoff, N. P., et al. (1985). Enkephalins: Immunomodulators.[2] Federation Proceedings. (Foundational text on enkephalin-immune interactions).

Sources

Technical Guide: Endogenous Metabolism of Leu-Enkephalin to (des-Tyr¹)-Leu-Enkephalin

[1]

Executive Summary

The endogenous opioid peptide Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is a critical neurotransmitter in nociceptive modulation.[1] However, its therapeutic utility and biological half-life are severely limited by rapid enzymatic degradation.[1] The primary metabolic event governing its inactivation in plasma is the cleavage of the N-terminal Tyrosine residue by Aminopeptidase N (APN/CD13) .

This cleavage yields free Tyrosine and the tetrapeptide metabolite (des-Tyr¹)-Leu-Enkephalin (Gly-Gly-Phe-Leu).[1] Unlike other metabolic fragments, the removal of the N-terminal Tyrosine results in the complete ablation of opioid receptor affinity, rendering the metabolite pharmacologically inert regarding analgesia. This guide provides a technical analysis of this specific metabolic pathway, detailing the enzymology, kinetic implications, and validated protocols for monitoring this transition in drug discovery workflows.

Mechanistic Enzymology

The Primary Effector: Aminopeptidase N (APN)

While Leu-Enkephalin is susceptible to various peptidases (including Angiotensin-Converting Enzyme and Neutral Endopeptidase), the N-terminal hydrolysis is almost exclusively driven by Aminopeptidase N (EC 3.4.11.2), a zinc-dependent metalloprotease also identified as the cell surface antigen CD13 .[1]

  • Reaction Specificity: APN preferentially cleaves neutral amino acids from the N-terminus of oligopeptides. In Leu-Enkephalin, it targets the peptide bond between Tyr¹ and Gly² .

  • Reaction Equation:

    
    [1]
    
  • Kinetics: In human plasma, this reaction is rapid, contributing to a Leu-Enkephalin half-life (

    
    ) of approximately 0.7 to 5 minutes  ex vivo at 37°C.[1]
    
Structural Determinants of Cleavage

The N-terminal Tyrosine is the "message" domain of the enkephalin pharmacophore. APN recognizes the free

1

Pharmacological Implications[2][3][4][5][6]

Loss of the Pharmacophore

The removal of Tyr¹ is a critical inactivation step. Structure-Activity Relationship (SAR) studies confirm that the phenolic hydroxyl group and the aromatic ring of Tyr¹ are essential for binding to both


1
Peptide SpeciesSequenceOpioid Receptor AffinityBiological Status
Leu-Enkephalin Tyr-Gly-Gly-Phe-LeuHigh (nM range)Active Agonist
(des-Tyr¹)-Leu-Enk Gly-Gly-Phe-LeuNegligible (>10 µM)Inactive Metabolite
Tyr-Gly-Gly Tyr-Gly-GlyLow/NoneInactive (Alternative Pathway)
Biological Significance of the Metabolite

While (des-Tyr¹)-Leu-Enkephalin loses opioid activity, it serves as a biomarker for APN activity.[1] In drug development, the accumulation of Gly-Gly-Phe-Leu (GGFL) in plasma assays is a direct readout of N-terminal instability.[1] Unlike the Tyr-Gly-Gly metabolite (formed by ACE/peptidyl-dipeptidase A), which has been linked to non-opioid behavioral effects in some rodent models, GGFL is largely considered a degradation sink.[1]

Analytical Methodologies

To accurately monitor the conversion of Leu-Enkephalin to (des-Tyr¹)-Leu-Enkephalin, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1]

LC-MS/MS Configuration[1]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

MRM Transitions

Quantification requires monitoring specific Multiple Reaction Monitoring (MRM) transitions. The loss of Tyrosine significantly shifts the precursor mass.

AnalytePrecursor Ion

Product Ion (Quantifier)Collision Energy (eV)
Leu-Enkephalin 556.3

278.1

(

ion)
25
(des-Tyr¹)-Leu-Enk 393.2

278.1

(Phe-Leu)
20
Tyrosine (Free) 182.1

136.1

(Immonium)
15

Experimental Protocol: Plasma Stability Assay

This protocol validates the metabolic pathway and assesses the efficacy of APN inhibitors (e.g., Bestatin).[3]

Reagents
  • Substrate: Leu-Enkephalin (10 mM stock in DMSO).

  • Matrix: Pooled Human Plasma (heparinized), pH adjusted to 7.4.[1]

  • Inhibitor (Optional): Bestatin (Specific APN inhibitor).[1]

  • Quenching Solution: Ice-cold Acetonitrile with 0.1% Formic Acid + Internal Standard (e.g.,

    
    -Leu-Enkephalin).[1]
    
Workflow Steps
  • Pre-incubation: Aliquot 90 µL of plasma into a 96-well plate. Incubate at 37°C for 10 minutes.

    • Control Arm: Add 1 µL of Vehicle (DMSO).[1]

    • Inhibition Arm: Add 1 µL of Bestatin (100 µM final).[1]

  • Initiation: Add 10 µL of Leu-Enkephalin (10 µM final concentration). Vortex briefly.

  • Sampling: At

    
     minutes, remove 20 µL of the reaction mixture.
    
  • Quenching: Immediately transfer sample into 80 µL of Quenching Solution. Vortex for 30 seconds.

  • Clarification: Centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate plasma proteins.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS system.

Data Analysis

Calculate the % Remaining of Leu-Enkephalin and the Appearance (Area Under Curve) of the (des-Tyr¹)-Leu-Enkephalin metabolite.[1]

  • Validation: In the presence of Bestatin, the formation of (des-Tyr¹)-Leu-Enkephalin should be inhibited by >90%.[1]

Visualization

Metabolic Pathway Diagram

The following diagram illustrates the specific cleavage event mediated by Aminopeptidase N.

LeuEnk_MetabolismLELeu-Enkephalin(Tyr-Gly-Gly-Phe-Leu)APNAminopeptidase N(CD13)LE->APN Substrate BindingTYRTyrosine(Free Amino Acid)APN->TYR HydrolysisDES(des-Tyr1)-Leu-Enkephalin(Gly-Gly-Phe-Leu)APN->DES ReleaseINACTPharmacologicalInactivationDES->INACT Loss of Affinity

Figure 1: The enzymatic hydrolysis of Leu-Enkephalin by Aminopeptidase N yielding the inactive tetrapeptide.[1]

Experimental Workflow Logic

This flow details the decision logic for validating the pathway using specific inhibitors.

Stability_WorkflowStartStart: Plasma IncubationCondCondition: +/- Bestatin?Start->CondNoInhibNo Inhibitor (Control)Cond->NoInhib - WithInhibWith Bestatin (100 µM)Cond->WithInhib + Result1Rapid LE DegradationHigh GGFL FormationNoInhib->Result1Result2Stabilized LEMinimal GGFL FormationWithInhib->Result2ConclusionConfirm APN PathwayResult1->ConclusionResult2->Conclusion

Figure 2: Logic flow for identifying APN-mediated degradation in plasma stability assays.

References

  • Malfroy, B., et al. (1978).[1][4] "High-affinity enkephalin-degrading peptidase in brain is increased after morphine."[1] Nature.[4] Link[1]

  • Hersh, L. B. (1982).[1][5] "Degradation of enkephalins: the search for an enkephalinase." Molecular and Cellular Biochemistry. Link

  • Weinberger, S. B., & Martinez, J. L. (1988).[1][3][6] "Characterization of hydrolysis of [leu]enkephalin and D-ala2-[L-leu]enkephalin in rat plasma." Journal of Pharmacology and Experimental Therapeutics. Link

  • Ozalp, A., et al. (2018).[1] "Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability." Analytical Biochemistry. Link

  • Mosnaim, A. D., et al. (2004).[1] "Inhibition of human plasma leucine5-enkephalin aminopeptidase hydrolysis by various endogenous peptides and a select number of clinically used drugs." American Journal of Therapeutics. Link

(Des-Tyr1)-Leu-Enkephalin: Metabolic Fate & Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of (Des-Tyr1)-Leu-Enkephalin (DTLE) , focusing on its role as a metabolic checkpoint, its utility as a negative control in opioid pharmacology, and its distinct, non-opioid pharmacodynamic profile.[1]

Technical Guide for Drug Development & Neuropharmacology [1]

Executive Summary: The "Silent" Fragment

(Des-Tyr1)-Leu-Enkephalin (Sequence: Gly-Gly-Phe-Leu ; abbreviated GGFL ) is the N-terminally truncated metabolite of the endogenous opioid peptide Leu-Enkephalin.[1] In the context of signal transduction, DTLE represents the termination phase of opioid signaling.

Unlike its parent molecule, DTLE lacks the N-terminal Tyrosine residue—the essential "message" domain required for interaction with the orthosteric binding pockets of


- (MOR) and 

- (DOR) opioid receptors.[1] Consequently, DTLE is biologically inert regarding classical opioid transduction but remains bioactive in specific behavioral paradigms (e.g., locomotor suppression), suggesting a distinct, non-opioid mechanism of action.

Key Technical Utility:

  • Metabolic Marker: Indicates Aminopeptidase N (APN) activity.[1]

  • Negative Control: Validates opioid receptor specificity in binding assays.

  • Background Subtraction: Used to distinguish "backbone" effects from "pharmacophore" effects in peptide drug design.

Molecular Identity & Physicochemical Profile[1][2]

FeatureSpecification
Sequence Gly-Gly-Phe-Leu (GGFL)
Parent Molecule Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)
Molecular Weight 392.45 g/mol
Isoelectric Point (pI) ~5.5 (Neutral at physiological pH)
Key Structural Loss N-terminal Phenol group (Tyrosine)
Pharmacological Status Opioid Receptor Inactive; Metabolically Active
Structural Significance

The opioid pharmacophore requires a protonated amine and a phenol group (Tyrosine) separated by a spacer (Gly-Gly).[1] The removal of Tyr1 in DTLE eliminates the phenol moiety, destroying the hydrogen bonding capability required to anchor the peptide into the Asp147 (MOR) or Asp128 (DOR) residues of the receptor pocket.

The Inactivation Pathway: Signal Termination

The primary "signaling pathway" associated with DTLE is actually the Enkephalin Inactivation Cascade . In vivo, the half-life of Leu-Enkephalin is <1 minute due to rapid hydrolysis.[1] DTLE is the primary product of this degradation.

Enzymatic Mechanism

The conversion is catalyzed by Aminopeptidase N (APN/CD13) , a zinc-dependent metalloprotease located on the synaptic membrane.[1]

  • Substrate Recognition: APN recognizes the N-terminal Tyr of Leu-Enkephalin.[1]

  • Hydrolysis: Cleavage of the Tyr1-Gly2 peptide bond.[1]

  • Result: Release of free Tyrosine and the tetrapeptide GGFL (DTLE).

  • Signaling Consequence: Immediate cessation of Gi/o-protein coupling; restoration of cAMP levels.[1]

Visualization: The Enkephalin Hydrolysis Cascade

The following diagram illustrates the degradation logic and the divergence of biological activity.

Enkephalin_Metabolism cluster_0 Synaptic Cleft LeuEnk Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) APN Enzyme: Aminopeptidase N (CD13) LeuEnk->APN  Substrate Binding OpioidSignal Opioid Signaling (MOR/DOR Activation) LeuEnk->OpioidSignal  Intact Pharmacophore Tyr Free Tyrosine (Recycled) APN->Tyr DTLE (Des-Tyr1)-Leu-Enk (Gly-Gly-Phe-Leu) APN->DTLE  Hydrolysis NoSignal Signaling Terminated (Receptor Silent) DTLE->NoSignal  Loss of Tyr1 NonOpioidEffect Non-Opioid Effects (Locomotor Suppression) DTLE->NonOpioidEffect  Unknown Mechanism

Figure 1: The metabolic hydrolysis of Leu-Enkephalin by Aminopeptidase N. The cleavage of Tyrosine shifts the molecule from a potent opioid agonist to an inactive metabolite (DTLE), effectively terminating the signal.[1][2]

Pharmacodynamics: Differential Signaling

While DTLE is inactive at opioid receptors, it is not physiologically silent. Research indicates distinct behavioral effects that must be accounted for in in vivo studies.

Comparative Pharmacological Profile[1][3]
ParameterLeu-Enkephalin (Parent)(Des-Tyr1)-Leu-Enk (Metabolite)
MOR Affinity (Ki) ~1–3 nM>10,000 nM (Inactive)
DOR Affinity (Ki) ~1–2 nM>10,000 nM (Inactive)
Locomotor Activity Biphasic / HyperactivitySuppression / Hypoactivity
Avoidance Learning Impairs retentionNo Effect
Mechanism Gi/o-protein coupledUnknown (Non-opioid target)
The "U-Shaped" Avoidance Paradox

A critical distinction in behavioral pharmacology:

  • Tyr-Gly-Gly (Metabolite 2): Impairs active avoidance conditioning (similar to Leu-Enk).[1][3]

  • GGFL (DTLE): Does not impair avoidance conditioning.[1]

  • Implication: This confirms that the behavioral disruption of memory/learning requires the N-terminal Tyrosine or specific fragments (YGG), whereas the C-terminal fragment (GGFL) is functionally distinct.[1]

Experimental Protocols

For researchers utilizing DTLE, the following protocols ensure rigorous data validation.

Protocol A: The "Negative Control" Binding Assay

Objective: Verify that a novel enkephalin analog's activity is due to the opioid pharmacophore and not non-specific backbone interactions.

  • Preparation:

    • Synthesize GGFL via SPPS (Fmoc chemistry).[1]

    • Purify to >98% via HPLC (remove TFA salts if using in sensitive cell assays).

  • Receptor Source: Rat brain membrane homogenates or CHO cells expressing human MOR/DOR.[1]

  • Radioligand:

    • Use [3H]-DAMGO (for MOR) or [3H]-DADLE (for DOR).[1]

  • Competition Binding:

    • Incubate membranes with radioligand (1 nM) + varying concentrations of Test Peptide vs. GGFL (10 pM to 10 µM).[1]

  • Data Analysis:

    • Valid Result: Test Peptide shows sigmoidal displacement; GGFL shows a flat line (no displacement) up to 10 µM.[1]

    • Interpretation: If GGFL displaces radioligand, the binding is non-specific (e.g., lipid membrane intercalation) rather than receptor-mediated.[1]

Protocol B: Monitoring Metabolic Stability

Objective: Determine the half-life of Leu-Enkephalin in plasma or CSF by tracking GGFL accumulation.[1]

  • Incubation: Mix Leu-Enkephalin (10 µM) with plasma/enzyme source at 37°C.

  • Quenching: At time points (0, 1, 5, 10, 30 min), quench with ice-cold acetonitrile (1:3 v/v).

  • Analysis (LC-MS/MS):

    • Transition 1 (Leu-Enk): 556.3 → 278.1 m/z[1]

    • Transition 2 (GGFL): 393.2 → 220.1 m/z (Monitor appearance)[1]

    • Transition 3 (Tyr): 182.1 → 136.1 m/z

  • Calculation: Plot the inverse relationship between Leu-Enk decay and GGFL formation to calculate

    
    .
    
Visualization: Experimental Logic Gate

This decision tree assists in interpreting data when using GGFL as a control.

Logic_Gate Start Test Peptide Effect Observed? ControlCheck Does GGFL (Control) Show Same Effect? Start->ControlCheck Yes TrueOpioid True Opioid Mechanism (Tyr-Dependent) ControlCheck->TrueOpioid No (GGFL Inactive) Artifact Non-Specific / Artifact (Backbone Dependent) ControlCheck->Artifact Yes (GGFL Active)

Figure 2: Logic flow for validating opioid specificity. If the Des-Tyr1 fragment (GGFL) replicates the effect of the parent peptide, the mechanism is likely non-opioid or artifactual.[1]

References

  • Schulteis, G., & Martinez, J. L. Jr. (1992).[1][4] [Leu]enkephalin and its metabolite, Tyr-Gly-Gly, impair active avoidance retention.[1][3][4][5] Pharmacology, Biochemistry, and Behavior, 42(3), 523–527.[4] Link

  • Kavaliers, M., & Innes, D. G. (1987).[1] Sex differences in the behavioral responses to the enkephalin metabolite, Tyr-Gly-Gly.[1] Peptides, 8(6), 1125–1128.[1]

  • Roques, B. P., et al. (1993).[1] Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology. Pharmacological Reviews, 45(1), 87–146.[1]

  • Janicki, P. K., et al. (1987).[1] Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice.[1] Peptides, 8(3), 541-545.[1] Link

  • Hruby, V. J., & Gehrig, C. A. (1989).[1] Recent developments in the design of receptor specific opioid peptides. Medicinal Research Reviews, 9(3), 343–401.[1]

Sources

function of (DES-TYR1)-LEU-ENKEPHALIN in the central nervous system

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Function of (des-Tyr1)-Leu-Enkephalin in the Central Nervous System

Authored by a Senior Application Scientist

Abstract

The endogenous opioid system, a cornerstone of neuromodulation, encompasses a family of peptides that regulate a vast array of physiological processes. Among these, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is a principal actor, exerting significant influence over pain, mood, and memory through its interaction with opioid receptors.[1][2] However, the biological significance of its metabolites remains a subject of intense investigation. This technical guide delves into the functional role of (des-Tyr1)-Leu-enkephalin (Gly-Gly-Phe-Leu), the primary metabolite of Leu-enkephalin, within the central nervous system (CNS). By removing the N-terminal tyrosine residue, this peptide is rendered incapable of classical opioid receptor agonism, transforming it from an active neurotransmitter into a molecule with a distinct and vital role in research: serving as a critical negative control to delineate opioid- versus non-opioid-mediated effects. We will explore its lack of affinity for opioid receptors, its consequential inactivity in canonical opioid-driven behaviors such as analgesia and memory modulation, and its utility in validating the mechanistic pathways of its parent peptide. Furthermore, we examine emerging evidence suggesting potential non-opioid functions, including neuroprotection, providing a comprehensive overview for researchers in neuropharmacology and drug development.

The Criticality of the N-Terminal Tyrosine: From Opioid Agonist to Inactive Metabolite

The journey from the parent peptide, Leu-enkephalin, to its metabolite, (des-Tyr1)-Leu-enkephalin, is a story of functional transformation dictated by a single amino acid. Leu-enkephalin, an endogenous pentapeptide, exerts its influence by binding to and activating both μ- and δ-opioid receptors, with a notable preference for the latter.[2][3] This interaction is fundamentally dependent on the N-terminal tyrosine residue, which is considered analogous to the 3-hydroxyl group on morphine and is indispensable for receptor recognition and activation.[2]

Metabolism of Leu-enkephalin primarily occurs via cleavage of the Tyr-Gly bond by aminopeptidases, yielding the tetrapeptide Gly-Gly-Phe-Leu, or (des-Tyr1)-Leu-enkephalin. This structural modification, though seemingly minor, has profound functional consequences.

cluster_0 Parent Peptide & Precursor cluster_1 Primary Metabolite ProENK Proenkephalin LE Leu-Enkephalin (YGGFL) ProENK->LE Proteolytic Cleavage DTLE (des-Tyr1)-Leu-Enkephalin (GGFL) LE->DTLE Aminopeptidase Activity (Cleavage of Tyr-Gly bond)

Figure 1: Metabolic pathway from Proenkephalin to (des-Tyr1)-Leu-enkephalin.

The loss of the tyrosine residue effectively abolishes the peptide's ability to bind to opioid receptors.[4] This renders (des-Tyr1)-Leu-enkephalin a non-opioid peptide, a crucial distinction that defines its role in CNS research.[5]

Receptor Binding Profile: A Tale of Two Peptides

The functional divergence between Leu-enkephalin and its des-tyrosine metabolite is most clearly illustrated by their receptor binding affinities. While Leu-enkephalin is a potent agonist at δ- and μ-opioid receptors[2][3], studies have consistently shown that (des-Tyr1)-Leu-enkephalin fails to bind to these classical opioid receptors.[4] This lack of interaction is the biochemical basis for its inability to elicit opioid-like central effects.

PeptideReceptor TargetBinding Affinity (Ki)Functional Activity
Leu-Enkephalin δ-Opioid ReceptorHigh (nM range)[6]Agonist[1][2]
μ-Opioid ReceptorModerate[2][3]Agonist[2]
κ-Opioid ReceptorLittle to None[2][3]Inactive
(des-Tyr1)-Leu-Enkephalin δ, μ, κ Opioid ReceptorsNegligible / None[4]Inactive[4][5]

Table 1: Comparative receptor binding and functional activity profile.

Experimental Protocol: Competitive Radioligand Binding Assay

The gold standard for demonstrating this lack of affinity is the competitive radioligand binding assay. The causality behind this choice is its ability to directly quantify the interaction (or lack thereof) between an unlabeled ligand (the test peptide) and a specific receptor target in a tissue preparation.

Objective: To determine the binding affinity of (des-Tyr1)-Leu-enkephalin for μ- and δ-opioid receptors in rodent brain homogenates.

Methodology:

  • Tissue Preparation: Homogenize rodent brain tissue (e.g., striatum, cortex) in ice-cold Tris-HCl buffer. Centrifuge the homogenate to pellet the membranes, then resuspend to a final protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

    • Increasing concentrations of the unlabeled competitor: (des-Tyr1)-Leu-enkephalin or Leu-enkephalin (positive control).

    • Brain membrane homogenate.

  • Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The concentration that inhibits 50% of the specific binding (IC50) is determined and converted to an inhibition constant (Ki). For (des-Tyr1)-Leu-enkephalin, the expected result is no significant displacement of the radioligand, indicating negligible affinity.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue Homogenization Membrane Membrane Isolation (Centrifugation) Tissue->Membrane Mix Incubate: Membranes + Radioligand + Competitor Peptide Membrane->Mix Filter Rapid Filtration (Separate Bound/Free) Mix->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Consequences in the CNS: The Importance of an Inactive Control

Given its inability to engage opioid receptors, (des-Tyr1)-Leu-enkephalin is predicted to be inactive in biological processes mediated by these receptors. Experimental evidence strongly supports this hypothesis, particularly in the domains of memory and pain perception.

Memory and Learning

Endogenous opioids are known to modulate cognitive processes. Studies have shown that Leu-enkephalin can impair memory consolidation.[5] To validate that this effect is opioid-receptor-mediated, (des-Tyr1)-Leu-enkephalin serves as an indispensable tool.

In a study examining the memory of an appetitive Y-maze response in mice, Leu-enkephalin (300 µg/kg) significantly impaired memory.[5] In stark contrast, (des-Tyr1)-Leu-enkephalin, administered at equimolar doses, had no effect on this learning paradigm.[5] Similarly, in active avoidance conditioning tasks, metabolites lacking the N-terminal tyrosine, including (des-Tyr1)-Leu-enkephalin (GGFL), did not alter the acquisition of the avoidance response, whereas certain tyrosine-containing metabolites did.[4][7]

This lack of effect is not a failure of the peptide but rather a critical piece of evidence. It demonstrates that the memory-impairing effects of the parent peptide are specifically due to its opioid properties and not some other non-specific action.

Behavioral ParadigmLeu-Enkephalin Effect(des-Tyr1)-Leu-Enkephalin EffectImplication
Appetitive Maze Memory Impaired memory[5]No effect[5]Memory impairment is opioid-mediated.
Active Avoidance Acquisition Impaired acquisition[7]No effect[4]Avoidance learning effects are opioid-mediated.
Analgesia Potent analgesia[1]No effect (predicted)Pain relief is opioid-mediated.

Table 2: Comparative behavioral effects of Leu-enkephalin and its des-tyrosine metabolite.

Pain Perception

Leu-enkephalin is a potent analgesic, controlling pain by activating opioid receptors in key pain-processing regions of the CNS.[1][8] Consequently, (des-Tyr1)-Leu-enkephalin, which lacks the ability to activate these receptors, is not expected to produce analgesia. While some commercial sources make claims of analgesic properties, the primary scientific literature, grounded in its non-opioid receptor binding profile, does not support this.[4][9] It is a critical research compound for studying pain mechanisms precisely because it allows scientists to isolate the opioid component of analgesia.[10]

Emerging Frontiers: Potential Non-Opioid Functions

While the primary role of (des-Tyr1)-Leu-enkephalin in the literature is that of an inactive metabolite, some evidence points toward potential biological activities independent of classical opioid pathways.

One report suggests that (des-Tyr1)-Leu-enkephalin may act as a neuroprotective agent and enhance the expression of nerve growth factor.[9] This is a compelling avenue for future research, as it implies the existence of a novel, non-opioid receptor or mechanism through which this peptide could exert influence. It is important to note that much of the neuroprotection research in the opioid field has focused on synthetic delta-opioid agonists like DADLE ([D-Ala2, D-Leu5]enkephalin), which has demonstrated robust neuroprotective effects in models of Parkinson's disease and methamphetamine-induced neurotoxicity.[11][12] Future studies must carefully dissect whether the endogenous metabolite (des-Tyr1)-Leu-enkephalin shares any of these properties and, if so, through what distinct mechanism.

Conclusion for Drug Development Professionals

For researchers in drug development, (des-Tyr1)-Leu-enkephalin is not a therapeutic candidate for conditions managed by opioid agonists, such as chronic pain or depression.[10] Its value lies not in its activity, but in its inactivity.

  • Mechanistic Validation: It is an essential tool for validating that the desired therapeutic effect of a novel opioid compound is indeed mediated by opioid receptors. Any off-target or non-specific effects could be revealed by comparing the lead compound's activity to that of (des-Tyr1)-Leu-enkephalin.

  • Negative Control in High-Throughput Screening: In screening campaigns designed to identify novel opioid ligands, (des-Tyr1)-Leu-enkephalin can be used to establish a baseline of non-activity and identify false positives.

  • Exploring New Pathways: The tentative evidence for neuroprotective effects warrants further investigation.[9] Should these claims be substantiated, it could open a new line of inquiry into non-opioid peptide signaling in the CNS, potentially uncovering novel targets for neurodegenerative diseases.

References

  • NovoPro Bioscience Inc. ((Des-Tyr1)-Leu-Enkephalin peptide). Retrieved from [Link]

  • Linden, D., & Martinez Jr, J. L. (1986). Leu-enkephalin impairs memory of an appetitive maze response in mice. Behavioral Neuroscience, 100(1), 33–38. Retrieved from [Link]

  • Miaskiewicz, K., et al. (2015). Enkephalin Disinhibits Mu Opioid Receptor-Rich Striatal Patches via Delta Opioid Receptors. Neuron. Retrieved from [Link]

  • Marcin, A., & Prasanna, A. (2023). Physiology, Enkephalin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Borlongan, C. V., et al. (2004). Delta opioid peptide (D-Ala 2, D-Leu 5) enkephalin: linking hibernation and neuroprotection. Frontiers in Bioscience. Retrieved from [Link]

  • Akgün, E., et al. (2018). Tyr1-ψ[(Z)CF═CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Chemical Neuroscience. Retrieved from [Link]

  • Luster, M., et al. (2020). Delta Opioid Receptors and Enkephalinergic Signaling within Locus Coeruleus Promote Stress Resilience. eNeuro. Retrieved from [Link]

  • Kitanishi, T., et al. (2024). A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. ([η 5-Cp*Rh(III)Tyr 1 ]Leu-enkephalin (green) docked to the δ-OR). Retrieved from [Link]

  • Cadet, J. L., et al. (2001). Delta opioid peptide [D-Ala2, D-Leu5]enkephalin causes a near complete blockade of the neuronal damage caused by a single high dose of methamphetamine: examining the role of p53. Synapse. Retrieved from [Link]

  • McFadden, L. M., & Nabeshima, T. (1991). Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice. Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • eScholarship.org. (A Caged Enkephalin Optimized for Simultaneously Probing Mu and Delta Opioid Receptors). Retrieved from [Link]

  • Wikipedia. (Leu-enkephalin). Retrieved from [Link]

  • Nabeshima, T., et al. (1990). [Leu]enkephalin and its metabolite, Tyr-Gly-Gly, impair active avoidance retention. Neuroscience Letters. Retrieved from [Link]

  • Picone, D., & Temussi, P. A. (2014). The conformation of enkephalin bound to its receptor: an “elusive goal” becoming reality. Frontiers in Endocrinology. Retrieved from [Link]

  • Mollica, A., et al. (2017). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Resolution HPLC Purification and Analysis of (Des-Tyr1)-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Biological Context

(Des-Tyr1)-Leu-Enkephalin (Sequence: Gly-Gly-Phe-Leu ; MW: 392.45 Da) is the primary metabolic degradation product of the opioid neuropeptide Leu-Enkephalin. In biological systems, the N-terminal Tyrosine of Leu-Enkephalin is rapidly cleaved by Aminopeptidase N (APN/CD13) , a membrane-bound zinc metalloprotease.

While Leu-Enkephalin binds to


- and 

-opioid receptors, the removal of the N-terminal Tyrosine results in a dramatic loss of receptor affinity, effectively inactivating the opioid signal. Therefore, precise quantification and purification of (Des-Tyr1)-Leu-Enkephalin are critical for:
  • Enzymatic Kinetic Studies: Measuring the activity of Aminopeptidase N inhibitors (e.g., Bestatin).

  • Metabolic Stability Profiling: Assessing the half-life of enkephalin analogs in plasma or cerebrospinal fluid (CSF).

  • Peptide Purity Standards: Isolating high-purity reference material for LC-MS/MS calibration.

Biological Pathway Visualization

The following diagram illustrates the enzymatic degradation pathway necessitating this purification protocol.

EnkephalinDegradation LeuEnk Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) DesTyr (Des-Tyr1)-Leu-Enkephalin (Gly-Gly-Phe-Leu) LeuEnk->DesTyr Hydrolysis Tyr Free Tyrosine (Tyr) LeuEnk->Tyr Cleavage APN Aminopeptidase N (CD13) APN->LeuEnk Catalysis

Caption: Enzymatic hydrolysis of Leu-Enkephalin by Aminopeptidase N yields the target analyte (Des-Tyr1)-Leu-Enkephalin and free Tyrosine.[1]

Part 2: Strategic Method Development (Expertise & Logic)

To develop a robust protocol, we must address two specific physicochemical challenges inherent to the (Des-Tyr1)-Leu-Enkephalin molecule.

The Detection Challenge (Chromophore Absence)
  • The Problem: Standard peptide detection relies on the absorbance of the Tyrosine (Tyr) or Tryptophan (Trp) side chains at 280 nm .[2] However, (Des-Tyr1)-Leu-Enkephalin lacks both. It contains Phenylalanine (Phe), but Phe has a negligible extinction coefficient at 280 nm.[2]

  • The Solution: Detection must be performed at 210–220 nm . At this wavelength, the peptide bonds (amide carbonyls) absorb strongly.

    • Note: Using 254 nm is suboptimal; using 280 nm will result in zero signal for the target, even at high concentrations.

The Hydrophobicity Shift (Elution Order)
  • The Mechanism: Tyrosine is a hydrophobic amino acid containing an aromatic ring. Its removal significantly alters the interaction with the C18 stationary phase.

  • Elution Prediction: (Des-Tyr1)-Leu-Enkephalin (GGFL) is less hydrophobic than the parent Leu-Enkephalin (YGGFL). Therefore, GGFL will elute earlier (shorter retention time) than the parent peptide in Reverse-Phase HPLC (RP-HPLC).

  • Implication: The gradient must start at a low organic percentage (e.g., 5% B) to prevent the target from eluting in the void volume or co-eluting with the injection front.

Part 3: Detailed Protocol

A. Reagents and Equipment
ComponentSpecificationPurpose
Stationary Phase C18 (Octadecyl), 5 µm particle size, 100 Å pore size.Ideal for small peptides (< 3 kDa).
Column Dimensions Analytical: 4.6 x 150 mmSemi-Prep: 10 x 250 mmResolution vs. Load Capacity.
Mobile Phase A Milli-Q Water + 0.1% TFA (v/v)Aqueous phase; TFA acts as ion-pairing agent.
Mobile Phase B Acetonitrile (HPLC Grade) + 0.1% TFA (v/v)Organic modifier for elution.
Detector UV-Vis or PDAMust support 214 nm.
  • Note on Mass Spectrometry: If using LC-MS, replace Trifluoroacetic Acid (TFA) with 0.1% Formic Acid to avoid ion suppression, though peak shape may broaden slightly.

B. Sample Preparation[3]
  • Solubility: Dissolve the lyophilized (Des-Tyr1)-Leu-Enkephalin in 95% Mobile Phase A / 5% Mobile Phase B .

    • Critical: Do not dissolve in 100% Acetonitrile or Methanol. Strong organic solvents will cause the peptide to "break through" the column without binding, eluting immediately in the void volume.

  • Filtration: Filter sample through a 0.22 µm PVDF or PTFE syringe filter to remove particulates.

  • Concentration: Target 1 mg/mL for analytical runs; up to 10 mg/mL for purification runs.

C. Chromatographic Method (Gradient)

Flow Rate: 1.0 mL/min (Analytical) / 4.0 mL/min (Semi-Prep) Temperature: 25°C or Ambient Detection: 214 nm (Primary), 254 nm (Secondary/Reference)

Time (min)% Mobile Phase BEventRationale
0.05%InjectionInitial binding; low organic ensures retention of polar GGFL.
2.05%Isocratic HoldDesalting and stabilization of baseline.
20.045%Linear GradientShallow gradient (approx 2% B/min) maximizes resolution of the tetrapeptide.
22.095%WashElutes strongly hydrophobic contaminants (e.g., uncleaved parent peptide).
25.095%HoldColumn cleaning.
25.15%Re-equilibrationReturn to initial conditions.
35.05%EndReady for next injection.
D. Purification Workflow

The following diagram outlines the logical flow for isolating the peptide from a crude enzymatic mixture.

PurificationWorkflow cluster_HPLC HPLC Separation Crude Crude Reaction Mix (Enzyme + Substrate + Metabolite) Acidify Acidify with 1% TFA (Stop Enzymatic Reaction) Crude->Acidify Filter Filter (0.22 µm) Acidify->Filter Inject Inject onto C18 Column Filter->Inject Elute1 Void Volume (Salts/Enzyme) Inject->Elute1 Elute2 Target Peak: GGFL (RT ~12-15 min) Inject->Elute2 Elute3 Parent Peak: YGGFL (RT ~18-20 min) Inject->Elute3 Collect Fraction Collection (Based on 214nm Signal) Elute2->Collect Lyophilize Lyophilization (Freeze Drying) Collect->Lyophilize Final Purified (Des-Tyr1)-Leu-Enk White Powder Lyophilize->Final

Caption: Step-by-step workflow for the isolation of (Des-Tyr1)-Leu-Enkephalin from crude mixtures.

Part 4: Troubleshooting & Validation

No Peak Observed
  • Cause: Incorrect detection wavelength.

  • Fix: Ensure detector is set to 214 nm . The Phenylalanine residue is invisible at 280 nm.

  • Cause: Sample breakthrough.

  • Fix: Ensure the sample is dissolved in water or <5% Acetonitrile. If the sample solvent is too strong, the peptide will not partition into the stationary phase.

Peak Tailing
  • Cause: Silanol interactions.

  • Fix: Ensure 0.1% TFA is present in both mobile phases. The low pH suppresses silanol ionization on the silica support. If using LC-MS (Formic acid), use a high-quality "end-capped" C18 column designed for basic peptides.

Co-elution with Parent Peptide
  • Cause: Gradient slope too steep.

  • Fix: Reduce the gradient slope. Change from 5-45% B over 20 mins to 5-30% B over 25 mins . This expands the separation window between the polar GGFL and the more hydrophobic YGGFL.

References

  • Hermanns, U. et al. (1986). Determination of Leu-enkephalin degradation by a soluble enzyme preparation from calf-brain striatum using reversed-phase high-performance liquid chromatography.[3] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Thermo Fisher Scientific. (2023). Peptide Analysis: Use of UV-Visible Second Derivative Spectroscopy (Phe vs Tyr Absorbance). Application Note. Link

  • Malfroy, B. et al. (1978). High-affinity enkephalin-degrading peptidase in brain is increased after morphine. Nature. Link

  • Agilent Technologies. (2020). Peptide and Amino Acid Quantification Using UV Fluorescence (Absorbance Spectra Data). Application Note. Link

  • Alfa Chemistry. (2025). Hydrophobicity Index Table of Common Amino Acids.Link

Sources

Application Note: Receptor Binding Specificity Protocol for (Des-Tyr1)-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

(Des-Tyr1)-Leu-Enkephalin (GGFL) is the primary metabolite of the endogenous opioid peptide Leu-Enkephalin (YGGFL). It is generated via the cleavage of the N-terminal Tyrosine residue by Aminopeptidase N (APN/CD13).

In high-fidelity drug development, (Des-Tyr1)-Leu-Enkephalin serves a critical role as a negative control. The "Opioid Pharmacophore" hypothesis dictates that the N-terminal Tyrosine (specifically the phenol group and the amine) is essential for high-affinity binding to


 (MOR) and 

(DOR) opioid receptors. Therefore, this compound is utilized to:
  • Validate Assay Specificity: Confirm that binding signals in an assay are driven by the intact enkephalin sequence and not its metabolites.

  • Monitor Degradation: In metabolic stability assays, the appearance of GGFL indicates specific N-terminal cleavage.

  • Differentiate Non-Opioid Effects: Distinguish between classical opioid receptor signaling and potential non-receptor mediated effects (e.g., immunomodulation).

This protocol details a Competition Radioligand Binding Assay designed to quantify the loss of affinity exhibited by (Des-Tyr1)-Leu-Enkephalin compared to its parent peptide.

Mechanism of Action: The "Message-Address" Concept

To interpret the data from this assay, one must understand the structural logic:

  • The Message (Tyr1): The Tyrosine residue contains the phenolic hydroxyl and the protonated amine necessary to anchor the peptide into the orthosteric binding pocket of the GPCR (interacting with Asp147 in DOR).

  • The Address (Gly-Gly-Phe-Leu): The C-terminal tail provides subtype selectivity (

    
     vs 
    
    
    
    ) and affinity modulation but cannot trigger binding independently.

Hypothesis: In this assay, Leu-Enkephalin will displace the radioligand with nanomolar potency (


 nM), whereas (Des-Tyr1)-Leu-Enkephalin should exhibit negligible displacement (

nM), validating the structural requirement of Tyr1.

Materials & Reagents

Biological Source[1][2][3][4][5]
  • Membrane Preparation: Rat Brain Homogenate (whole brain minus cerebellum) or CHO-K1 cells stably expressing human

    
    -opioid receptor (hDOR).
    
  • Protein Concentration: Adjusted to 20–50 µ g/well .

Ligands
  • Radioligand (Tracer):

    
    -DADLE ([D-Ala2, D-Leu5]-Enkephalin).
    
    • Specific Activity: 40–60 Ci/mmol.

    • Concentration: Saturation at

      
       (approx. 1–2 nM).
      
  • Test Compound: (Des-Tyr1)-Leu-Enkephalin (Sequence: Gly-Gly-Phe-Leu).[1]

  • Positive Control: Leu-Enkephalin (Sequence: Tyr-Gly-Gly-Phe-Leu).

  • Non-Specific Binding (NSB) Control: Naloxone (10 µM) or unlabeled DADLE (10 µM).

Buffers
  • Assay Buffer (Standard Tris): 50 mM Tris-HCl, pH 7.4 at 25°C.

  • Enzyme Inhibitor Cocktail (CRITICAL):

    • To prevent degradation of the Positive Control (Leu-Enk) during the assay, the buffer must contain:

    • Bestatin (10 µM) – Inhibits Aminopeptidase N.

    • Thiorphan (0.1 µM) – Inhibits Enkephalinase (NEP).

    • Captopril (10 µM) – Inhibits Peptidyl-dipeptidase A.

Experimental Workflow (Visualized)

The following diagram outlines the logical flow of the competition binding assay, highlighting the parallel processing of the Test Compound (GGFL) and the Positive Control (YGGFL).

BindingAssay cluster_Plate 96-Well Plate Setup Start Start: Membrane Thawing Prep Membrane Homogenization (in Tris + Protease Inhibitors) Start->Prep Total Total Binding (Membrane + 3H-Ligand) Prep->Total NSB Non-Specific Binding (Membrane + 3H-Ligand + 10µM Naloxone) Prep->NSB Test Test Wells (Membrane + 3H-Ligand + GGFL) Prep->Test Pos Positive Control (Membrane + 3H-Ligand + Leu-Enk) Prep->Pos Incubate Incubation 60 min @ 25°C Total->Incubate NSB->Incubate Test->Incubate Pos->Incubate Filter Harvesting Rapid Filtration (GF/B Filters) Incubate->Filter Wash Wash Step 3x Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count Analysis Data Analysis (Sigmoidal Dose-Response) Count->Analysis

Caption: Workflow for Competitive Radioligand Binding Assay comparing (Des-Tyr1)-Leu-Enkephalin against standard Opioid Ligands.

Detailed Protocol Steps

Step 1: Membrane Preparation
  • Thaw rat brain membranes or CHO-hDOR membranes on ice.

  • Resuspend in Assay Buffer containing the Enzyme Inhibitor Cocktail .

    • Expert Tip: Do not vortex vigorously. Use a glass-Teflon homogenizer or gentle pipetting to avoid denaturing the receptors.

  • Adjust protein concentration to achieve approximately 500–1000 cpm of specific binding per µg of protein (typically 20–50 µ g/well ).

Step 2: Assay Plate Setup

Prepare a 96-well polypropylene plate. All reactions are performed in triplicate. Total volume per well: 200 µL.

ComponentTotal Binding (TB)Non-Specific (NSB)Test (GGFL)Pos. Ctrl (Leu-Enk)
Assay Buffer 100 µL80 µL80 µL80 µL
Competitor 20 µL (Naloxone)20 µL (GGFL)20 µL (Leu-Enk)
Radioligand 50 µL50 µL50 µL50 µL
Membranes 50 µL50 µL50 µL50 µL

*Note: Competitors should be added as a serial dilution (e.g., 10⁻¹¹ M to 10⁻⁵ M) to generate a full inhibition curve.

Step 3: Incubation
  • Seal the plate to prevent evaporation.

  • Incubate for 60 minutes at 25°C (Room Temperature).

    • Why 25°C? Delta opioid receptors are heat labile; 37°C can increase degradation of both receptor and peptide ligands.

Step 4: Termination & Filtration
  • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour. This reduces non-specific binding of the radioligand to the filter itself.

  • Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Filter the reaction mixture rapidly.

  • Wash filters 3 times with 3 mL of Ice-Cold (4°C) 50 mM Tris-HCl .

    • Self-Validating Step: The wash must be fast (<10 seconds total) to prevent dissociation of the bound radioligand.

Step 5: Detection
  • Transfer filters to scintillation vials or add cocktail to the filter mat.

  • Add 4 mL of liquid scintillation cocktail.

  • Count radioactivity (CPM) for 1–2 minutes per well.

Data Analysis & Interpretation

Calculations
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
  • Curve Fitting: Plot % Inhibition vs. Log[Concentration]. Fit using a non-linear regression (One-site competition model) to determine

    
    .
    
  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    (Where 
    
    
    
    is radioligand concentration and
    
    
    is its affinity).
Expected Results (The "Pass/Fail" Criteria)
CompoundExpected

Interpretation
Leu-Enkephalin 1 – 10 nMHigh Affinity. Validates the assay system and receptor integrity.
(Des-Tyr1)-Leu-Enk > 10,000 nMNo/Low Affinity. Validates that Tyr1 is required for binding.

Expert Insight: If (Des-Tyr1)-Leu-Enkephalin shows an


, suspect contamination with the parent peptide or degradation of the receptor site exposing cryptic binding pockets (rare).

References

  • Malfroy, B., et al. (1978).[2] "High-affinity enkephalin-degrading peptidase in brain is increased after morphine." Nature, 276, 523-526.[2]

  • Schulteis, G., & Martinez, J. L. (1992).[3] "[Leu]enkephalin and its metabolite, Tyr-Gly-Gly, impair active avoidance retention."[3][4] Pharmacology Biochemistry and Behavior, 42(3), 523-527.[3] (Demonstrates lack of opioid receptor binding for metabolites).[3][4]

  • Janak, P. H., & Martinez, J. L. (1990).[4] "Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice."[4] Pharmacology Biochemistry and Behavior, 37(4), 655-659.[4]

  • NovoPro Bioscience. "(Des-Tyr1)-Leu-Enkephalin Peptide Product Information." (Confirming structure and usage).

Sources

Application Note: In Vivo Administration of (Des-Tyr1)-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Negative Control Validation & Metabolic Profiling

Part 1: Introduction & Rationale

(Des-Tyr1)-Leu-Enkephalin (GGFL) is the N-terminal truncated metabolite of the endogenous opioid peptide Leu-Enkephalin (YGGFL). It is formed primarily through the cleavage of the N-terminal Tyrosine residue by Aminopeptidase N (APN/CD13) .

Why Administer an "Inactive" Metabolite? In rigorous pharmacological studies, GGFL is not a therapeutic candidate but a critical negative control . The N-terminal Tyrosine is the essential pharmacophore for opioid receptor binding (both


 and 

). Therefore, administering GGFL allows researchers to:
  • Validate Mechanism: Confirm that observed analgesic or behavioral effects of Leu-Enkephalin are receptor-mediated and not due to non-specific effects of the peptide backbone or downstream metabolites.[1]

  • Map Metabolic Stability: Determine the kinetics of secondary degradation (cleavage of GGFL into smaller fragments) to model the full clearance pathway of enkephalins.

  • Assess Non-Opioid Activity: Investigate rare, non-opioid receptor targets (e.g., potential modulation of dopaminergic systems independent of opioid receptors, though this is negligible in most standard assays).

Part 2: Pre-Formulation & Stability

Before in vivo administration, the physicochemical properties of GGFL must be managed to ensure experimental validity.

Solubility & Reconstitution

Most commercial GGFL is supplied as a Trifluoroacetate (TFA) salt. While highly soluble, the acidity of TFA can be neurotoxic in direct CNS administration.

ParameterSpecificationProtocol Recommendation
Sequence Gly-Gly-Phe-Leu (GGFL)Verify purity >95% via HPLC to exclude free Tyr contamination.
Molecular Weight 392.45 g/mol Use molarity for dosing to match Leu-Enk equivalents.
Solubility Water, Saline, PBSSoluble > 1 mg/mL.
pH Adjustment Acidic (due to TFA)CRITICAL: For ICV/IT administration, buffer to pH 7.2–7.4 using 0.1N NaOH or dissolve directly in artificial Cerebrospinal Fluid (aCSF).
Vehicle Selection
  • Central (ICV/IT): Artificial Cerebrospinal Fluid (aCSF).

    • Composition: 147 mM NaCl, 4 mM KCl, 1.2 mM CaCl₂, 1 mM MgCl₂.

  • Systemic (IV/IP): Sterile 0.9% Saline or Phosphate Buffered Saline (PBS).

Part 3: Experimental Protocols

Protocol A: Intracerebroventricular (ICV) Administration (Mouse)

Purpose: To serve as a negative control for central analgesia studies involving Leu-Enkephalin. Since Leu-Enkephalin does not cross the BBB effectively, ICV is the standard route; therefore, GGFL must also be delivered via ICV to control for the injection procedure and peptide load.

Materials:

  • Stereotaxic frame.

  • Hamilton syringe (10

    
    L) with 30G needle.
    
  • GGFL solution (10

    
    g/5 
    
    
    
    L in aCSF).
  • Anesthetic (Isoflurane).

Step-by-Step Methodology:

  • Preparation: Anesthetize the mouse (2-3% isoflurane induction, 1.5% maintenance). Secure in the stereotaxic frame.

  • Coordinates: Target the lateral ventricle.

    • AP: -0.4 mm (from Bregma)

    • ML: +1.0 mm

    • DV: -2.5 mm (from skull surface)

  • Injection:

    • Insert the needle slowly over 1 minute to minimize tissue damage.

    • Infuse 5

      
      L of GGFL solution at a rate of 1 
      
      
      
      L/min.
    • Wait: Leave the needle in place for 2 minutes post-infusion to prevent backflow.

  • Recovery: Remove needle, suture scalp, and allow recovery on a heating pad.

  • Testing: Initiate behavioral assays (e.g., Tail Flick, Hot Plate) 10–15 minutes post-injection, matching the peak effect time of the parent Leu-Enkephalin.

Self-Validating Check:

  • Control Group: Vehicle (aCSF) only.

  • Active Group: Leu-Enkephalin (Equimolar dose).

  • Negative Control: GGFL.[2][3]

  • Expected Result: Leu-Enk shows analgesia; GGFL and Vehicle should show indistinguishable baselines. If GGFL shows activity, suspect contamination with parent peptide or off-target toxicity.

Protocol B: Systemic Administration (IP/IV) for Pharmacokinetics

Purpose: To study the clearance of the metabolite or control for peripheral effects.

Dosing Strategy:

  • Low Dose: 100

    
    g/kg (Matches typical analgesic doses of stable analogs).
    
  • High Dose: 1–10 mg/kg (To force potential non-specific toxicity or saturation).

Workflow:

  • Dissolve GGFL in sterile saline.

  • Inject IP (Intraperitoneal) in the lower right quadrant of the abdomen.

  • Sampling: Collect plasma at t=0, 5, 15, 30, and 60 minutes.

  • Analysis: LC-MS/MS. Note that GGFL is further degraded by neutral endopeptidase (NEP) into Gly-Gly + Phe-Leu.

Part 4: Mechanistic Visualization

Diagram 1: Enkephalin Degradation Pathway

This diagram illustrates why GGFL is the specific marker for Aminopeptidase activity and how it fits into the degradation cascade.

Enkephalin_Metabolism cluster_0 Primary Inactivation Step LeuEnk Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) Tyr Tyrosine (Tyr) LeuEnk->Tyr Aminopeptidase N (Cleavage at Tyr-Gly) GGFL (Des-Tyr1)-Leu-Enk (Gly-Gly-Phe-Leu) LeuEnk->GGFL Major Metabolite GG Gly-Gly GGFL->GG Neutral Endopeptidase (Enkephalinase) FL Phe-Leu GGFL->FL Secondary Degradation

Caption: The primary inactivation pathway of Leu-Enkephalin via Aminopeptidase N yields the inactive GGFL metabolite.

Diagram 2: Experimental Decision Logic

When to include GGFL in your study design.

Decision_Tree Start Study: In Vivo Opioid Peptide Effects IsParentStable Is the peptide modified for stability? Start->IsParentStable StableYes Yes (e.g., D-Ala2) IsParentStable->StableYes Analogs StableNo No (Native Leu-Enk) IsParentStable->StableNo Native Sequence Route Route of Administration? StableNo->Route ICV Central (ICV/IT) Route->ICV Systemic Systemic (IV/IP) Route->Systemic Action1 REQUIRED CONTROL: Administer GGFL to prove effects are Tyr-dependent. ICV->Action1 High Relevance Action2 NOT RECOMMENDED: Native Enk degrades too fast. GGFL serves only as metabolic marker. Systemic->Action2 Low Relevance

Caption: Decision matrix for incorporating (Des-Tyr1)-Leu-Enkephalin as a negative control in pharmacological studies.

Part 5: References

  • Schulteis, G., & Martinez Jr, J. L. (1992).[1] [Leu]enkephalin and its metabolite, Tyr-Gly-Gly, impair active avoidance retention.[1] Pharmacology Biochemistry and Behavior.[1][4][5] Retrieved from [Link]

  • Malfroy, B., et al. (1978).[2] High-affinity enkephalin-degrading peptidase in brain is increased after morphine. Nature. (Foundational text on Enkephalinase/APN activity).

  • NovoPro Bioscience. (n.d.). (Des-Tyr1)-Leu-Enkephalin Peptide Properties and Handling. Retrieved from [Link]

  • Wang, J., et al. (2006). Reversible lipidization for the oral delivery of leu-enkephalin. Journal of Drug Targeting. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of (Des-Tyr1)-Leu-Enkephalin via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

(Des-Tyr1)-Leu-Enkephalin is a tetrapeptide metabolite formed by the enzymatic degradation of the endogenous opioid Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu). The removal of the N-terminal Tyrosine residue—typically catalyzed by aminopeptidase N—results in the loss of the primary pharmacophore required for opioid receptor activation. Consequently, this molecule serves as a critical negative control in receptor binding assays and a biomarker for enkephalinase activity.

From a structural perspective, this tetrapeptide (MW: 392.45 Da) presents specific challenges for NMR analysis:

  • Conformational Averaging: As a short linear peptide, it likely exists as a conformational ensemble in aqueous solution, rapidly interconverting between extended and transient turn structures.

  • Spectral Overlap: The presence of two adjacent Glycine residues creates potential ambiguity in alpha-proton (

    
    ) assignment.
    
  • NOE Regime: With a molecular weight < 500 Da, the molecule falls into the "extreme narrowing" limit, making the Rotating Frame Overhauser Effect (ROESY) superior to standard NOESY for sequential assignment.

This guide details the protocol for the complete de novo assignment and structural characterization of (Des-Tyr1)-Leu-Enkephalin.

Sample Preparation Protocol

Proper sample preparation is the single most critical variable in peptide NMR. Poor pH control can lead to rapid amide proton exchange, rendering the backbone invisible.

Reagents
  • Analyte: (Des-Tyr1)-Leu-Enkephalin (Lyophilized, >95% purity).

  • Solvent: 90%

    
     / 10% 
    
    
    
    (HPLC grade). The
    
    
    provides the lock signal.
  • Buffer/pH Adjuster:

    
    -Acetic acid or dilute 
    
    
    
    /
    
    
    .
  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.

Step-by-Step Procedure
  • Weighing: Dissolve 2.0 mg of peptide in 550

    
     of the solvent mixture. This yields a concentration of approx. 5 mM, sufficient for high-quality 2D data on a 500+ MHz instrument.
    
  • pH Adjustment: Adjust the apparent pH (pH*) to 3.5 – 4.5 .

    • Mechanism:[1][2] At neutral pH (> 6.0), amide protons (

      
      ) exchange rapidly with bulk water (
      
      
      
      ), causing signal broadening or disappearance. Acidic conditions slow this exchange (
      
      
      ), sharpening the amide resonances.
  • Reference: Add 10

    
     of 5 mM DSS solution (0 ppm reference).
    
  • Transfer: Transfer to a high-precision 5mm NMR tube. Ensure no air bubbles remain at the bottom.

Acquisition Strategy & Pulse Sequences

For a peptide of this size, a standard "Protein Pack" is overkill. The following optimized workflow focuses on connectivity and spatial proximity.

Experimental Workflow Diagram

NMR_Workflow Sample Sample: 5mM Peptide pH 4.0 Shim Shimming & Tuning (Excitation Sculpting) Sample->Shim OneD 1D Proton (Quality Control) Shim->OneD TOCSY 2D TOCSY (Spin Systems) OneD->TOCSY If sharp amides ROESY 2D ROESY (Seq. Assignment) TOCSY->ROESY HSQC 13C HSQC (Validation) ROESY->HSQC Optional

Caption: Optimized NMR acquisition workflow for small peptides. Red/Yellow nodes indicate setup/QC; Green nodes represent critical structural data.

Acquisition Parameters Table
ExperimentPulse SequenceMixing Time (

)
Scans (NS)Purpose
1D

H
zgesgp (Excitation Sculpting)N/A16Check purity, concentration, and water suppression.
2D TOCSY mlevph or dipsi260 - 80 ms8 - 16Identifies all protons within a single amino acid residue (Sidechain connectivity).
2D ROESY roesyph200 - 300 ms32 - 64Sequential assignment (

). Crucial: Use ROESY, not NOESY, as tetrapeptides often show null NOEs.
2D HSQC hsqcetgpsispN/A64 - 128Correlates

to attached

. Resolves

overlap between Glycines.

Data Analysis & Assignment Protocol

The assignment follows the "Sequential Walk" method. Since the sequence is known (Gly1-Gly2-Phe3-Leu4 ), we look for specific spin system patterns.

Step 1: Spin System Identification (TOCSY)

Analyze the TOCSY spectrum to group protons belonging to the same residue.

  • Glycine (G): Look for a simplified system. An amide proton (

    
    ) coupled only to alpha protons (
    
    
    
    ). Note: Gly1 (N-terminus) will have an amine (
    
    
    ) that often exchanges too fast to see, or appears as a broad triplet around 8.0 ppm. Gly2 will have a sharp doublet/triplet amide.
  • Phenylalanine (F):

    
    . The aromatic ring protons (7.1 - 7.4 ppm) may not show strong TOCSY correlations to the aliphatic chain due to the small 
    
    
    
    -coupling, but are distinct in the 1D.
  • Leucine (L): Distinctive pattern.[3]

    
     (two methyl doublets at ~0.9 ppm).
    
Step 2: Sequential Assignment (ROESY)

Use the ROESY spectrum to link the spin systems. The primary connectivity vector is the


  connectivity: The 

of residue (

) is spatially close to the

of residue (

).

Connectivity Logic:

  • Find the Leu4 system (unique methyls).

  • Look for a ROESY cross-peak between Leu4

    
      and an upstream 
    
    
    
    . This upstream proton belongs to Phe3 .
  • Confirm Phe3 spin system. Look for a ROESY peak between Phe3

    
      and an upstream 
    
    
    
    . This belongs to Gly2 .
  • Gly1 is the remaining system. It has no upstream amide to connect to.

Assignment Logic Diagram

Assignment_Logic Gly1 Gly-1 (N-Term) NH3+ (Broad) Ha (Singlet) Gly1->Gly1 TOCSY Gly2 Gly-2 HN (Triplet) Ha (Doublet) Gly1->Gly2 ROESY: Ha(i) -> HN(i+1) Gly2->Gly2 TOCSY Phe3 Phe-3 HN (Doublet) Ha -- Hb -- Ring Gly2->Phe3 ROESY: Ha(i) -> HN(i+1) Phe3->Phe3 TOCSY Leu4 Leu-4 (C-Term) HN (Doublet) Ha -- Hb -- Hg -- Hd (Methyls) Phe3->Leu4 ROESY: Ha(i) -> HN(i+1) Leu4->Leu4 TOCSY

Caption: Sequential assignment strategy. Solid arrows indicate inter-residue ROESY contacts; dashed lines indicate intra-residue TOCSY coupling.

Structural Interpretation

Once assigned, the chemical shifts and ROE intensities provide structural data.

  • Chemical Shift Index (CSI): Compare the

    
     chemical shifts to random coil values.
    
    • Upfield shift (< random coil): Indicates tendency toward Helical/Turn structure.

    • Downfield shift (> random coil): Indicates Extended/Beta-strand character.

    • Note: For Des-Tyr1-Leu-Enkephalin, the loss of Tyr1 often disrupts the transient beta-turn observed in the parent pentapeptide, leading to a more flexible, extended ensemble.

  • ROESY Patterns:

    • Sequential (

      
      ):  Strong = Extended conformation (
      
      
      
      -sheet-like).
    • Medium Range (

      
      ):  Observation of 
      
      
      
      correlations suggests a turn conformation.
    • Head-to-Tail: In rare cases, cyclic dimerization can occur at high concentrations; check for ROEs between the N-terminus and C-terminus.

Expected Chemical Shifts (Reference)
Residue

(ppm)

(ppm)
Side Chain (ppm)
Gly 1 ~8.0 (br)3.8 - 4.1-
Gly 2 8.2 - 8.63.8 - 4.1-
Phe 3 7.8 - 8.24.5 - 4.7

: 3.0-3.2; Ring: 7.2-7.4
Leu 4 7.9 - 8.34.2 - 4.4

: 1.6;

: 0.85-0.95

Note: Values are approximate for aqueous solution at pH 4.0. Glycine


 protons may appear as two distinct signals if the residue is in a chiral environment or part of a rigid turn.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Resonance Assignments for Peptides and Proteins. [Link]

  • NIH National Library of Medicine (PubChem). Leu-Enkephalin Compound Summary. [Link][3]

  • Indiana University NMR Facility. 1-D NOESY and 1-D ROESY for Small Molecules. [Link]

  • University of Ottawa NMR Facility. NOESY vs ROESY for Large Molecules (and Small). [Link]

  • Malfroy, B. et al. High-affinity enkephalin-degrading peptidase in brain is increased after morphine. Nature, 276, 523 (1978).[4] (Context on degradation). [Link]

Sources

Application Note: In Vivo Investigation of (Des-Tyr1)-Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Design for Metabolic Profiling and Non-Opioid Pharmacodynamics

Executive Summary & Biological Context

(Des-Tyr1)-Leu-Enkephalin (GGFL) is the primary metabolite of the endogenous opioid peptide Leu-Enkephalin (YGGFL). It is formed via the cleavage of the N-terminal Tyrosine residue by Aminopeptidase N (APN/CD13) .

While historically classified as an inactive degradation product due to its inability to bind Mu (


) or Delta (

) opioid receptors (which require the N-terminal Tyrosine), advanced experimental designs utilize GGFL for two critical purposes:
  • Metabolic Marker: To quantify the in vivo stability and proteolytic clearance of Leu-Enkephalin.

  • Negative/Specificity Control: To distinguish true opioid receptor-mediated analgesia from potential off-target, non-opioid effects (e.g., modulation of avoidance learning or immunomodulation).

Critical Mechanistic Insight: The rapid degradation of Leu-Enkephalin (


 min in plasma) into GGFL is the rate-limiting step in its signaling. Therefore, detecting GGFL is often more reliable than detecting the parent compound when assessing enkephalinase activity.
Experimental Design Strategy

To study GGFL effectively, you must move beyond simple administration. The experimental logic should focus on differential signaling and kinetic profiling .

A. The "Self-Validating" Control Loop

A robust study must prove that any observed effect of Leu-Enkephalin is reversed by Naloxone (opioid antagonist) and not mimicked by GGFL. However, if GGFL exerts an effect, it indicates a non-opioid mechanism.[1]

Hypothesis Testing Matrix:

  • Scenario A (Pure Opioid): Leu-Enk (Active) | Leu-Enk + Naloxone (Inactive) | GGFL (Inactive).

  • Scenario B (Metabolite Driven): Leu-Enk (Active) | Leu-Enk + Naloxone (Active) | GGFL (Active).

B. Pathway Visualization (Graphviz)

The following diagram illustrates the degradation pathway and the decision logic for experimental interpretation.

G cluster_legend Pathway Logic LeuEnk Leu-Enkephalin (YGGFL) APN Aminopeptidase N (CD13) LeuEnk->APN  Degradation OpioidRec Opioid Receptors (Mu/Delta) LeuEnk->OpioidRec  Binding (Tyr-Dependent) GGFL (Des-Tyr1)-Leu-Enk (GGFL) APN->GGFL  Cleavage GGFL->OpioidRec  No Binding NonOpioid Non-Opioid Targets (e.g., Memory/Avoidance) GGFL->NonOpioid  Potential Activity key Blue: Parent | Red: Metabolite | Green: Receptor

Figure 1: Metabolic pathway of Leu-Enkephalin showing the conversion to GGFL by Aminopeptidase N and the divergence of receptor binding capabilities.

Detailed Protocols
Protocol A: Sample Collection & Stabilization (Critical Step)

Why this matters: Ex vivo degradation by plasma enzymes will artificially inflate GGFL levels, ruining the validity of PK data.

  • Preparation of Collection Tubes:

    • Pre-chill microcentrifuge tubes on ice.

    • Add Enzyme Inhibitor Cocktail (10 µL per 1 mL blood):

      • Bestatin (Aminopeptidase inhibitor): Final conc. 10 µM.

      • Thiorphan (Neprilysin inhibitor): Final conc. 1 µM.

      • EDTA (Metalloprotease chelator): Final conc. 2 mM.

  • Sampling:

    • Collect blood (retro-orbital or tail vein) or microdialysate directly into the inhibitor-loaded tubes.

    • Invert gently 5 times. Do not vortex vigorously (peptides can aggregate).

  • Processing:

    • Centrifuge immediately at 4°C, 3000 x g for 10 minutes.

    • Acidify plasma supernatant with 1% Formic Acid (v/v) to precipitate remaining proteins and stabilize the peptide.

    • Store at -80°C.

Protocol B: LC-MS/MS Quantification of GGFL vs. YGGFL

Why this matters: UV detection is insufficient due to lack of sensitivity. MRM (Multiple Reaction Monitoring) is required to distinguish the metabolite (GGFL) from the parent (YGGFL).

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 5 minutes.

MRM Transitions Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Leu-Enkephalin (YGGFL) 556.3 [M+H]+278.1 (b3 ion)25Parent
(Des-Tyr1)-Leu-Enk (GGFL) 393.2 [M+H]+278.1 (y3 ion)20Metabolite
Leu-Enk-d5 (Internal Std) 561.3 [M+H]+283.125Normalization

Note: The loss of Tyrosine (163 Da) shifts the precursor mass significantly. Both peptides may produce the Phe-Leu fragment, so chromatographic separation is still advised.

Protocol C: Behavioral Assessment (Negative Control Mode)

Why this matters: To confirm that any analgesic effect is strictly opioid-dependent.

  • Subjects: Male C57BL/6J mice (n=8 per group).

  • Groups:

    • Group 1: Vehicle (Saline).

    • Group 2: Leu-Enkephalin (10 mg/kg, i.p. or 10 µg i.c.v.).

    • Group 3: (Des-Tyr1)-Leu-Enkephalin (Equimolar dose to Grp 2).

    • Group 4: Leu-Enkephalin + Bestatin (APN Inhibitor).

  • Assay: Tail Flick Latency (Thermal Nociception).

  • Timeline:

    • T-30 min: Acclimatization.

    • T=0: Injection.

    • T+15, 30, 60 min: Measurement.

  • Expected Outcome:

    • Group 2 should show transient analgesia.

    • Group 3 (GGFL) should show NO analgesia (comparable to Vehicle).

    • Group 4 should show prolonged analgesia (due to blocked conversion to GGFL).

Data Analysis & Interpretation
Kinetic Modeling of Metabolism

When analyzing plasma concentration vs. time, use the following logic to determine Aminopeptidase activity:



  • High Ratio (>1.0): Indicates rapid N-terminal cleavage (high APN activity).

  • Low Ratio (<0.1): Indicates effective inhibition or low enzymatic expression.

Workflow Visualization

Workflow cluster_Analysis Dual Analysis Path Start Start Experiment Admin Administer Peptide (YGGFL or GGFL) Start->Admin Sample Blood/CSF Sampling (+ Protease Inhibitors) Admin->Sample Behavior Behavioral Assay (Analgesia/Avoidance) Admin->Behavior LCMS LC-MS/MS (Quantify YGGFL vs GGFL) Sample->LCMS Decision Data Interpretation LCMS->Decision Behavior->Decision Result1 Opioid Effect: YGGFL(+) / GGFL(-) Decision->Result1  Tyr-Dependent Result2 Non-Opioid Effect: GGFL(+) Decision->Result2  Tyr-Independent

Figure 2: Experimental workflow integrating chemical quantification and biological readout.

References
  • Biosynth. (n.d.). (Des-Tyr1)-Leu-Enkephalin Product Information. Retrieved from

  • Schulteis, G., & Martinez, J. L. (1992).[3] [Leu]enkephalin and its metabolite, Tyr-Gly-Gly, impair active avoidance retention.[1][3] Pharmacology, Biochemistry, and Behavior.[1][3][4][5][6][7] Retrieved from

  • Konkoly, K., et al. (2000). Enkephalin metabolism by microglial aminopeptidase N (CD13). Journal of Neurochemistry. Retrieved from

  • González-Rodríguez, S., et al. (2018). Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability. Talanta. Retrieved from

  • ProteoChem. (n.d.). Leu-Enkephalin Mass Spec Standard. Retrieved from

Sources

Troubleshooting & Optimization

(DES-TYR1)-LEU-ENKEPHALIN solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Des-Tyr1)-Leu-Enkephalin. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges associated with this peptide. Here you will find in-depth troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Understanding (Des-Tyr1)-Leu-Enkephalin

(Des-Tyr1)-Leu-Enkephalin is a neuropeptide and a metabolite of Leu-enkephalin.[1] Its sequence, Gly-Gly-Phe-Leu (GGFL), lacks the N-terminal tyrosine residue found in its parent compound.[2] This modification significantly impacts its physicochemical properties, rendering it a neutral and hydrophobic peptide at physiological pH.[3][4] Consequently, it often presents considerable solubility challenges in aqueous buffers.[5]

This guide will provide a systematic approach to successfully solubilizing and handling (Des-Tyr1)-Leu-Enkephalin, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my (Des-Tyr1)-Leu-Enkephalin not dissolving in water or PBS?

A1: (Des-Tyr1)-Leu-Enkephalin is a hydrophobic peptide due to its amino acid composition (Gly-Gly-Phe-Leu), which includes the hydrophobic residues Phenylalanine and Leucine.[3][6] The removal of the N-terminal Tyrosine, a relatively polar amino acid, further increases its hydrophobicity compared to Leu-enkephalin. Peptides with a high content of hydrophobic amino acids generally exhibit poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS).[5]

Q2: I've managed to dissolve the peptide, but now I see a cloudy or gel-like substance. What is happening?

A2: The formation of a cloudy or gel-like substance indicates that the peptide has not fully dissolved and is likely forming aggregates. This is a common issue with hydrophobic peptides, which can self-associate through intermolecular hydrogen bonds and hydrophobic interactions to form insoluble secondary structures.[7] Sonication can help break up these particles, but if the solution remains cloudy, a stronger solvent is necessary.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming of the solution (e.g., to 30-40°C) can sometimes aid in dissolving a peptide.[8] However, this should be done with caution as excessive heat can lead to peptide degradation.[6][9] It is advisable to try other methods, such as sonication or different solvents, before resorting to heating.

Q4: What is the role of the TFA salt in peptide solubility?

A4: (Des-Tyr1)-Leu-Enkephalin is often supplied as a trifluoroacetate (TFA) salt, which is a remnant of the purification process using high-performance liquid chromatography (HPLC).[10] The presence of TFA salts generally enhances the solubility of peptides in aqueous solutions.[10]

Q5: How should I store my (Des-Tyr1)-Leu-Enkephalin stock solution?

A5: For long-term stability, it is recommended to store the peptide in its lyophilized form at -20°C or below.[10] Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation and aggregation. Aqueous solutions of enkephalin analogs are not recommended for storage for more than one day.[11]

Troubleshooting Guides

Problem 1: The lyophilized (Des-Tyr1)-Leu-Enkephalin powder will not dissolve in my aqueous buffer (e.g., PBS, Tris).

This is the most common issue encountered with (Des-Tyr1)-Leu-Enkephalin due to its hydrophobic nature. The following step-by-step guide provides a systematic approach to solubilization.

  • Initial Assessment: Before attempting to dissolve the entire sample, it is prudent to test the solubility with a small amount of the peptide.[4] This prevents the potential loss of valuable material if the chosen solvent is ineffective.

  • Use of an Organic Co-Solvent: For hydrophobic peptides like (Des-Tyr1)-Leu-Enkephalin, the recommended approach is to first dissolve the peptide in a minimal amount of a suitable organic solvent.[4][5]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) is the preferred choice due to its high solubilizing power and relatively low toxicity in most biological assays.[4][5] Other options include dimethylformamide (DMF) or acetonitrile (ACN).[5]

    • Procedure:

      • Add a small volume of 100% DMSO (e.g., 10-20 µL) to the lyophilized peptide.

      • Gently vortex or pipette up and down to ensure the peptide completely dissolves. The resulting solution should be clear.

  • Dilution into Aqueous Buffer: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the concentrated stock solution with constant, gentle agitation. This dropwise addition helps to prevent the peptide from precipitating out of solution due to a sudden change in solvent polarity.

  • Physical Dissolution Aids:

    • Sonication: If you observe any particulates after dilution, place the vial in a bath sonicator for 5-10 minutes.[8] This can help to break up aggregates and facilitate dissolution.[4][9] Avoid probe sonicators as they can generate excessive heat.

    • Gentle Warming: As a secondary measure, you can warm the solution to approximately 30-40°C.[8] Monitor the solution closely to see if the peptide dissolves.

  • Final Clarification: After the peptide appears to be fully dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining insoluble micro-aggregates.[6][8] Carefully transfer the supernatant to a new tube.

Problem 2: The peptide solution appears cloudy, hazy, or has formed a gel after reconstitution.

This indicates that the peptide has aggregated and is not truly in solution.

  • Re-dissolution with a Stronger Solvent System: If the peptide has aggregated in a partially aqueous solution, it may be necessary to remove the aqueous component and start over with a stronger solvent.

    • Lyophilization: If your buffer is volatile (e.g., ammonium bicarbonate), you can lyophilize the sample to remove the solvent and recover the peptide.

    • Use of a Chaotropic Agent: For highly aggregated peptides, a last resort is the use of denaturing agents such as 6 M guanidine hydrochloride or 8 M urea.[8] However, these are often incompatible with downstream biological experiments and should be used with caution.

  • pH Adjustment: While (Des-Tyr1)-Leu-Enkephalin is neutral overall, adjusting the pH of the solution can sometimes improve solubility by ionizing the C-terminal carboxyl group.

    • Acidic Conditions: Try dissolving the peptide in a small amount of 10% acetic acid.[4]

    • Basic Conditions: Alternatively, attempt to dissolve it in a small amount of 0.1 M ammonium bicarbonate.

  • Preventing Future Aggregation:

    • Work at Lower Concentrations: Peptide aggregation is often concentration-dependent.[12] Working with more dilute solutions can help to prevent this issue.

    • Optimize Storage: Store your stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Summary and Visualization

Table 1: Recommended Solvents for (Des-Tyr1)-Leu-Enkephalin
SolventRecommended UseConsiderations
Water/Aqueous Buffers Not recommended for initial dissolution(Des-Tyr1)-Leu-Enkephalin is highly hydrophobic and will likely be insoluble.
DMSO Primary recommendation for initial dissolutionLow toxicity in most biological assays; use minimal volume.[4][5]
DMF Alternative to DMSOCan be used if DMSO interferes with the experimental setup.
Acetonitrile Alternative to DMSO/DMFMore volatile than DMSO and DMF.[5]
10% Acetic Acid For pH modificationMay improve solubility by protonating the C-terminus.[4]
0.1 M Ammonium Bicarbonate For pH modificationMay improve solubility by deprotonating the C-terminus.
Diagram 1: Decision Tree for Solubilizing (Des-Tyr1)-Leu-Enkephalin

G start Start with lyophilized (Des-Tyr1)-Leu-Enkephalin dissolve_dmso Add minimal volume of 100% DMSO. Vortex to dissolve. start->dissolve_dmso check_clear1 Is the solution clear? dissolve_dmso->check_clear1 slow_dilution Slowly add aqueous buffer with constant agitation. check_clear1->slow_dilution Yes fail Consider alternative strategies: - pH adjustment - Different organic solvent - Chaotropic agents check_clear1->fail No check_clear2 Is the solution clear? slow_dilution->check_clear2 sonicate Bath sonicate for 5-10 minutes. check_clear2->sonicate No centrifuge Centrifuge at high speed. Use the supernatant. check_clear2->centrifuge Yes check_clear3 Is the solution clear? sonicate->check_clear3 gentle_warm Gently warm to 30-40°C. check_clear3->gentle_warm No check_clear3->centrifuge Yes check_clear4 Is the solution clear? gentle_warm->check_clear4 check_clear4->centrifuge Yes check_clear4->fail No success Peptide is solubilized. centrifuge->success

Caption: A flowchart outlining the recommended workflow for dissolving (Des-Tyr1)-Leu-Enkephalin.

References

  • NovoPro Bioscience Inc. (Des-Tyr1)-Leu-Enkephalin peptide. [Link]

  • JPT Peptide Technologies. Peptide Solubilization. [Link]

  • SB-Peptide. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • Weinberger, S. B., & Martinez, J. L., Jr. (1988). Differential effects on active avoidance performance and locomotor activity of two major enkephalin metabolites, tyr-gly-gly and des-tyr-[leu]enkephalin. Life sciences, 43(9), 769–776. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Flood, J. F., Morley, J. E., & Roberts, E. (1987). [Leu]enkephalin and its metabolite, Tyr-Gly-Gly, impair active avoidance retention. Peptides, 8(5), 873–876. [Link]

  • Payne, A. M., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface focus, 7(5), 20170030. [Link]

Sources

(des-Tyr1)-Leu-enkephalin Solution Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

<_ A.I. Assistant _>

Welcome to the technical support center for (des-Tyr1)-Leu-enkephalin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of (des-Tyr1)-Leu-enkephalin in solution. As a tetrapeptide with the sequence Gly-Gly-Phe-Leu (GGFL), this compound is a critical tool for neuroscience research and pain management studies.[1] However, like all peptides, its utility is contingent on its stability. This document provides a series of troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Part 1: Understanding the Instability of (des-Tyr1)-Leu-enkephalin

The primary challenge in working with (des-Tyr1)-Leu-enkephalin, a metabolite of Leu-enkephalin, is its susceptibility to degradation once reconstituted.[2] The degradation is not a single event but a multifaceted process involving enzymatic and chemical pathways.

Key Degradation Pathways
  • Enzymatic Degradation: This is the most rapid and significant threat, especially in biological samples. Enkephalins are notoriously short-lived in vivo and in vitro due to cleavage by various peptidases.[3]

    • Aminopeptidases: These enzymes cleave the N-terminal amino acid (Glycine in this case).

    • Carboxypeptidases: These cleave the C-terminal amino acid (Leucine).

    • Endopeptidases (e.g., Neprilysin): These enzymes, also known as enkephalinases, cleave internal peptide bonds, such as the Gly-Phe bond.[4][5]

  • Chemical Degradation:

    • Hydrolysis: The peptide bonds can be cleaved by water, a reaction catalyzed by acidic or basic pH. While the GGFL sequence does not contain exceptionally labile bonds like Asp-Pro, hydrolysis can still occur over time.

    • Adsorption: Peptides, particularly at low concentrations, can adsorb to the surfaces of laboratory plastics and glass, leading to a significant loss of active compound from the solution.[6][7] This is not a chemical change but results in lower effective concentration.

The following diagram illustrates the primary enzymatic cleavage sites on the (des-Tyr1)-Leu-enkephalin peptide.

cluster_enzymes Degrading Enzymes peptide H-Gly Gly Phe Leu-OH aminopeptidase Aminopeptidase aminopeptidase->peptide:N Cleaves N-terminus endopeptidase Endopeptidase (e.g., Neprilysin) endopeptidase->peptide:f2 Cleaves internal Gly-Phe bond carboxypeptidase Carboxypeptidase carboxypeptidase->peptide:C Cleaves C-terminus

Caption: Major enzymatic degradation sites on (des-Tyr1)-Leu-enkephalin.

Part 2: Frequently Asked Questions (FAQs)

Q1: My peptide concentration is lower than expected after reconstitution. What happened?

This is a common issue often caused by one of two factors:

  • Adsorption: The peptide is likely sticking to the walls of your vial, especially if you are using standard polypropylene tubes at a low peptide concentration.[6] Studies show that at low concentrations, over 90% of a peptide can be lost to surface adsorption.[6]

  • Inaccurate Peptide Content: Lyophilized peptides are often supplied as a salt (e.g., TFA salt from HPLC purification), and may contain bound water.[8] The actual peptide content can be 70-90% of the total mass. Always refer to the certificate of analysis for the net peptide content.

Q2: How should I store my stock solution of (des-Tyr1)-Leu-enkephalin?

For maximum stability, store the peptide in its lyophilized form at -20°C or -80°C. Once in solution, its shelf-life decreases significantly.[9] The best practice is to:

  • Reconstitute in a sterile, slightly acidic buffer (pH 5-7).[10]

  • Aliquot the solution into single-use volumes in low-protein-binding tubes.

  • Store these aliquots frozen at -20°C or colder.[9][10] Crucially, avoid repeated freeze-thaw cycles , as this process can degrade the peptide.

Q3: Can I dissolve the peptide in my cell culture medium or biological buffer directly?

It is strongly discouraged for preparing a stock solution. Cell culture media, serum, and many biological buffers contain active proteases that will rapidly degrade the peptide.[3] You should prepare the stock solution in a sterile, protease-free buffer and then spike it into your experimental medium immediately before use.

Q4: The peptide sequence doesn't have Cys, Met, or Trp. Do I still need to worry about oxidation?

While (des-Tyr1)-Leu-enkephalin is less susceptible to oxidation than peptides containing Cysteine, Methionine, or Tryptophan, oxidation can still be a concern.[11] Some buffers and additives can generate reactive oxygen species. To minimize this risk, use high-purity, sterile water and buffers for reconstitution. If your application is highly sensitive, using degassed buffers purged with an inert gas like argon is a good practice.

Part 3: Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Loss of biological activity over a short time in an in vitro assay. 1. Enzymatic Degradation: Proteases present in your cell culture medium, serum, or tissue homogenate are cleaving the peptide.[5][12] 2. pH Shift: The pH of your medium may have shifted to a non-optimal range (e.g., >8.0), accelerating chemical hydrolysis.1. Add Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into your assay medium. (See Table 2 for examples). 2. Control pH: Ensure your experimental medium is well-buffered to maintain a stable pH between 6 and 7.5.
Inconsistent results between experiments. 1. Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution is causing progressive degradation. 2. Adsorption Variability: Using different types of labware (e.g., standard vs. low-bind tubes) or varying peptide concentrations can lead to inconsistent adsorptive loss.[6]1. Aliquot Stocks: Prepare single-use aliquots of your stock solution immediately after reconstitution to eliminate freeze-thaw cycles.[10] 2. Standardize Labware: Exclusively use low-protein-binding microcentrifuge tubes and pipette tips. For highly sensitive assays, consider pre-treating labware by washing with a solution of a non-target protein (like BSA) or a mild detergent.[13]
Peptide fails to dissolve completely. 1. Incorrect Solvent: The peptide's hydrophobicity (due to Phe and Leu) may limit its solubility in purely aqueous solutions. 2. Aggregation: At high concentrations, peptides can aggregate, especially if the pH is near the peptide's isoelectric point.[14]1. Test Solvents: Test solubility in a small amount of peptide first. If water or buffer fails, try adding a small percentage (10-25%) of acetonitrile or DMSO. Brief sonication can also help. 2. Adjust pH: Dissolving in a slightly acidic buffer (e.g., 0.1% acetic acid in water) can improve solubility for this peptide.
Part 4: Protocols & Data
Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for reconstituting and storing (des-Tyr1)-Leu-enkephalin to maximize its stability.

start Start: Lyophilized Peptide equilibrate 1. Equilibrate vial to room temperature in desiccator start->equilibrate reconstitute 2. Reconstitute in sterile, slightly acidic buffer (pH 5-6) equilibrate->reconstitute vortex 3. Vortex gently to ensure full dissolution reconstitute->vortex aliquot 4. Dispense into single-use low-protein-binding tubes vortex->aliquot store 5. Flash freeze and store at -20°C or -80°C aliquot->store end End: Stable Aliquots store->end

Caption: Workflow for preparing stable peptide stock solutions.

Detailed Steps:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature inside a desiccator. This prevents condensation and moisture uptake.

  • Reconstitution: Add the appropriate volume of a sterile, protease-free buffer (e.g., 10 mM Sodium Acetate, pH 5.5) to achieve the desired stock concentration (e.g., 1-10 mg/mL).

  • Dissolution: Vortex the vial gently until the peptide is fully dissolved. If solubility is an issue, brief sonication may be applied.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer them to a -20°C or -80°C freezer for long-term storage.

Data Tables

Table 1: Recommended Storage Conditions

ConditionLyophilized PeptidePeptide in Solution
Temperature -20°C to -80°C[15]-20°C (short-term) or -80°C (long-term)[9][16]
pH N/ASterile Buffer, pH 5-7[10]
Container Tightly sealed vialLow-protein-binding polypropylene tubes
Key Practice Store in a desiccatorAvoid freeze-thaw cycles by aliquoting

Table 2: Common Protease Inhibitors for Peptide Stabilization

InhibitorTarget Protease ClassTypical Working ConcentrationNotes
Bestatin Aminopeptidases[12]1-10 µMEffective at preventing N-terminal cleavage of enkephalins.
Captopril Angiotensin-Converting Enzyme (an endopeptidase)[12]1-10 µMInhibits a key enkephalin-degrading enzyme.[12]
Thiorphan Neprilysin (Neutral Endopeptidase)0.1-1 µMA potent inhibitor of a primary enkephalinase.
EDTA Metalloproteases1-5 mMChelates divalent cations (like Zn²⁺) required by many enkephalin-degrading enzymes.
Aprotinin Serine Proteases1-2 µg/mLBroad-spectrum serine protease inhibitor.

Note: For experiments in complex biological matrices, using a pre-formulated "cocktail" of inhibitors is often the most effective strategy.

References
  • Harsing, L. G., Jr, Yang, H. Y., & Costa, E. (1982). Enkephalin degradation in enkephalinergic neuroblastoma cells. Involvement of angiotensin-converting-enzyme. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Chem-Impex. (n.d.). (Des-Tyr1)-Leu-Enkephalin. Chem-Impex International. Available at: [Link]

  • NovoPro Bioscience Inc. (n.d.). (Des-Tyr1)-Leu-Enkephalin peptide. NovoPro Bioscience. Available at: [Link]

  • Introini-Collison, I., & McGaugh, J. L. (1987). [Leu]enkephalin and its metabolite, Tyr-Gly-Gly, impair active avoidance retention. Behavioral and Neural Biology. Available at: [Link]

  • Khaket, T. P., Singh, J., Attri, P., & Dhanda, S. (2012). Enkephalin degrading enzymes: metalloproteases with high potential for drug development. Current Pharmaceutical Design. Available at: [Link]

  • Hersh, L. B. (1982). Degradation of enkephalins: the search for an enkephalinase. Molecular and Cellular Biochemistry. Available at: [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. Available at: [Link]

  • Nayar, R., Manning, M. C., & Carpenter, J. F. (2019). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of the Royal Society Interface. Available at: [Link]

  • ACS Omega. (2021). Quantification of Peptide-Bound Particles: A Phage Mimicking Approach via Site-Selective Immobilization on Glass. American Chemical Society. Available at: [Link]

  • Molecules. (2019). Peptide-based protease inhibitors from plants. MDPI. Available at: [Link]

  • Pharmaceutics. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]

  • Frontiers in Psychiatry. (2021). The role of enkephalinergic systems in substance use disorders. Frontiers Media S.A.. Available at: [Link]

  • Queen's University Belfast. (2022). Strategies for improving peptide stability and delivery. PURE. Available at: [Link]

  • Pharmaceutics. (2024). Plant Protease Inhibitors as Emerging Antimicrobial Peptide Agents: A Comprehensive Review. MDPI. Available at: [Link]

  • PLOS ONE. (2016). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. Public Library of Science. Available at: [Link]

  • International Journal of Molecular Sciences. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]

  • Yanfen Biotech. (2024). Stability Issues of Peptide Drugs and Their Solutions. Yanfen Biotech. Available at: [Link]

  • bioRxiv. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Cold Spring Harbor Laboratory. Available at: [Link]

  • ACS Applied Materials & Interfaces. (2021). Deciphering Desorption Pathways and Mechanisms of Peptide Supramolecular Structures Thermodynamically and Kinetically by High-Speed AFM. American Chemical Society. Available at: [Link]

  • BPS. (n.d.). How to Store Peptides | Best Practices for Researchers. Bioscience Peptide. Available at: [Link]

  • Molecules. (2016). Small Molecule Protease Inhibitors as Model Peptidomimetics. MDPI. Available at: [Link]

  • Journal of Natural Products. (2020). Discovery of a Beetroot Protease Inhibitor to Identify and Classify Plant-Derived Cystine Knot Peptides. American Chemical Society. Available at: [Link]

  • Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware?. Bitesize Bio. Available at: [Link]

  • ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. Available at: [Link]

  • Prime Lab Peptides. (2026). How Does Selank Inhibit Enkephalin Degradation to Reduce Anxiety. Prime Lab Peptides. Available at: [Link]

  • Journal of the Korean Association of Oral and Maxillofacial Surgeons. (2010). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Korean Association of Oral and Maxillofacial Surgeons. Available at: [Link]

  • ResearchGate. (2014). Glycine homopeptides: The effect of the chain length on the crystal structure and solid state reactivity. ResearchGate. Available at: [Link]

  • bioRxiv. (2023). Assay for characterizing adsorption-properties of surfaces (APS) sample preparation prior to quantitative omics. Cold Spring Harbor Laboratory. Available at: [Link]

  • International Journal of Molecular Sciences. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]

  • International Journal of Molecular Sciences. (2023). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. MDPI. Available at: [Link]

  • Bio-Rad Laboratories. (2015). Four Tips for Minimizing Protein Degradation During Sample Preparation. YouTube. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of (DES-TYR1)-LEU-ENKEPHALIN

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (DES-TYR1)-LEU-ENKEPHALIN (Sequence: H-Gly-Gly-Phe-Leu-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the solid-phase peptide synthesis (SPPS) of this valuable opioid receptor ligand.[1][2] As your dedicated scientific resource, this document provides in-depth, field-proven insights in a direct question-and-answer format to ensure the successful synthesis of your target peptide.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate when synthesizing the Gly-Gly-Phe-Leu sequence?

When synthesizing (DES-TYR1)-LEU-ENKEPHALIN (Gly-Gly-Phe-Leu), the primary side reactions of concern are diketopiperazine (DKP) formation and racemization of the Phenylalanine and Leucine residues. Due to the relatively short and hydrophobic nature of the peptide, aggregation is a lesser, but still possible, concern.[3][4] Incomplete deprotection or coupling can also occur, leading to deletion sequences.

Q2: Why is diketopiperazine formation a significant issue with this specific peptide sequence?

The N-terminal Gly-Gly sequence is particularly susceptible to DKP formation.[3] This side reaction occurs at the dipeptide stage after the second Glycine has been coupled and its Fmoc-protecting group has been removed. The newly liberated N-terminal amine can attack the ester linkage of the C-terminal amino acid to the resin, cleaving the dipeptide from the solid support and forming a stable six-membered ring (a diketopiperazine). This results in a significant loss of yield.

Q3: Which amino acids in the Gly-Gly-Phe-Leu sequence are at risk of racemization?

Both Phenylalanine (Phe) and Leucine (Leu) are chiral amino acids and are therefore at risk of racemization during the activation and coupling steps of SPPS.[5] Racemization is the process where the L-amino acid is converted to its D-isomer, leading to diastereomeric impurities that can be difficult to separate from the desired product.

Q4: Is aggregation a major concern for a short peptide like Gly-Gly-Phe-Leu?

While aggregation is more common in longer, more hydrophobic peptides, it can still occur during the synthesis of Gly-Gly-Phe-Leu, particularly as the peptide chain elongates on the resin.[4] Aggregation can lead to incomplete coupling and deprotection steps by hindering the access of reagents to the reactive sites on the growing peptide chain.

Q5: What are the initial signs of a failed or low-yield synthesis of (DES-TYR1)-LEU-ENKEPHALIN?

A failed or low-yield synthesis can manifest in several ways. During the synthesis, you might observe a poor colorimetric test result (e.g., Kaiser test) indicating incomplete deprotection. After cleavage, a common sign is the failure of the peptide to precipitate from cold ether, which can sometimes occur with short and/or hydrophobic peptides.[6] Finally, analytical HPLC of the crude product will show a complex mixture of peaks, with the desired product peak being minor or absent.[4]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common side reactions encountered during the synthesis of (DES-TYR1)-LEU-ENKEPHALIN.

Guide 1: Troubleshooting Diketopiperazine (DKP) Formation

Symptom: Significantly low yield of the final Gly-Gly-Phe-Leu peptide, with the major byproduct being the cyclic dipeptide cyclo(Gly-Gly).

Causality: The N-terminal amine of the dipeptide (H-Gly-Gly-Resin) attacks the ester linkage to the resin, leading to premature cleavage and cyclization. This is particularly problematic with Glycine at the C-terminus due to its lack of steric hindrance.

Mitigation Strategies:

StrategyRationale
Use a Dipeptide Building Block Couple Fmoc-Gly-Gly-OH as a single unit to the resin. This bypasses the problematic dipeptide-resin intermediate.[7]
Choose a Sterically Hindered Resin Utilize a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linkage provides steric hindrance that disfavors the intramolecular cyclization reaction.[3]
Modified Deprotection Conditions Employ a milder base or a shorter deprotection time for the second Glycine residue. For example, using 2% DBU and 5% piperazine in NMP has been shown to reduce DKP formation.[8]

Experimental Protocol: Coupling of Fmoc-Gly-Gly-OH Dipeptide

  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM) for 30 minutes.

  • Dipeptide Activation: In a separate vessel, dissolve Fmoc-Gly-Gly-OH (1.5 eq) and a coupling agent such as HCTU (1.45 eq) in DMF. Add DIPEA (3 eq) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Drain the DCM from the swollen resin and add the activated dipeptide solution. Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Capping: After coupling, cap any unreacted sites on the resin using a solution of methanol in DCM (1:4 v/v) for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • Proceed with Synthesis: Continue with the standard Fmoc-SPPS cycles for the Phenylalanine and Leucine residues.

Logical Workflow for DKP Mitigation

DKP_Mitigation start DKP Formation Suspected strategy1 Use Fmoc-Gly-Gly-OH Dipeptide start->strategy1 strategy2 Use 2-CTC Resin start->strategy2 strategy3 Modify Deprotection start->strategy3 decision Is DKP still observed? strategy1->decision strategy2->decision strategy3->decision success Successful Synthesis decision->success No failure Re-evaluate Synthesis Strategy decision->failure Yes

Caption: Decision tree for mitigating DKP formation.

Guide 2: Troubleshooting Racemization

Symptom: The appearance of a closely eluting diastereomeric impurity in the analytical HPLC of the crude peptide.

Causality: The activation of the carboxylic acid of the incoming Fmoc-amino acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization at the alpha-carbon. This is more likely with certain coupling reagents and longer activation times.

Mitigation Strategies:

StrategyRationale
Use Additives Incorporate an additive such as OxymaPure® or HOBt into the coupling reaction. These additives suppress the formation of the oxazolone intermediate and reduce racemization.[3]
Choose Appropriate Coupling Reagents Use coupling reagents known for low racemization, such as HATU or HCTU, in combination with an additive. Avoid using carbodiimides like DIC alone.[9]
Minimize Pre-activation Time Do not allow the activated amino acid to sit for extended periods before adding it to the resin. Prepare the activated solution immediately before the coupling step.

Experimental Protocol: Low-Racemization Coupling

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF.[10]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (e.g., Fmoc-Phe-OH or Fmoc-Leu-OH) (3 eq), HATU (2.9 eq), and OxymaPure® (3 eq) in DMF.

  • Activation: Add DIPEA (6 eq) to the amino acid solution and immediately add it to the deprotected peptide-resin.

  • Coupling: Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a colorimetric test (e.g., Kaiser test).

  • Washing: Thoroughly wash the resin with DMF and DCM.

Racemization Prevention Workflow

Racemization_Prevention cluster_coupling Coupling to Resin amino_acid Fmoc-AA-OH coupling_reagent Coupling Reagent (e.g., HATU) additive Additive (e.g., OxymaPure) base Base (e.g., DIPEA) peptide_resin Deprotected Peptide-Resin base->peptide_resin Immediate Addition coupled_product Coupled Peptide-Resin peptide_resin->coupled_product Coupling Reaction

Caption: Workflow for low-racemization coupling.

Guide 3: Troubleshooting Incomplete Cleavage and Purification

Symptom: Low recovery of the peptide after cleavage and precipitation, or the peptide fails to precipitate from cold ether.

Causality: Incomplete cleavage can result from using an inappropriate cleavage cocktail or insufficient cleavage time.[11] Failure to precipitate can be due to the short and somewhat hydrophobic nature of the Gly-Gly-Phe-Leu peptide, making it partially soluble in the ether/TFA mixture.[6]

Mitigation Strategies:

StrategyRationale
Optimize Cleavage Cocktail For a simple peptide like Gly-Gly-Phe-Leu with no acid-sensitive side chains, a standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS should be effective.[12] Ensure fresh reagents are used.
Increase Cleavage Time If incomplete cleavage is suspected, increase the cleavage time from the standard 2 hours to 3-4 hours.
Alternative Precipitation Solvent If the peptide does not precipitate well in diethyl ether, try a less polar solvent mixture such as a 1:1 mixture of diethyl ether and hexane.[6]
Direct Purification If precipitation fails, carefully evaporate the TFA/ether mixture under a stream of nitrogen and redissolve the resulting oil in a minimal amount of HPLC mobile phase for direct purification.[6]

Experimental Protocol: Post-Cleavage Workup for Hydrophobic Peptides

  • Cleavage: Cleave the peptide from the resin using a freshly prepared cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours at room temperature.

  • Filtration: Filter the resin and collect the TFA filtrate.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. If no precipitate forms, add an equal volume of cold hexane to the ether mixture.

  • Isolation: If a precipitate forms, centrifuge the mixture, decant the solvent, and wash the peptide pellet with cold ether.

  • Alternative Workup: If no precipitate forms, carefully reduce the volume of the TFA/ether/hexane mixture under a gentle stream of nitrogen in a fume hood.

  • Redissolution: Dissolve the resulting residue in a solution of water/acetonitrile containing 0.1% TFA for purification by reverse-phase HPLC.

References

  • (Des-Tyr1)-Leu-Enkephalin - Chem-Impex. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • What do you do when your peptide synthesis fails? - Biotage. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. Available at: [Link]

  • ASPARTIMIDE FORMATION - Iris Biotech GmbH. Available at: [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. Available at: [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. Available at: [Link]

  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed. Available at: [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? | ResearchGate. Available at: [Link]

  • Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis | Organic Letters - ACS Publications. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • [η 5-Cp*Rh(III)Tyr 1 ]Leu-enkephalin (green) docked to the δ-OR (A,... - ResearchGate. Available at: [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Available at: [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]

  • Peptide synthesis troubleshooting : r/OrganicChemistry - Reddit. Available at: [Link]

  • The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - MDPI. Available at: [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]

  • Peptide synthesis - Wikipedia. Available at: [Link]

  • (Des-Tyr1)-Leu-Enkephalin peptide - NovoPro Bioscience Inc. Available at: [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed. Available at: [Link]

  • Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis - J-Stage. Available at: [Link]

Sources

Technical Support Center: Impact of Trifluoroacetic Acid (TFA) on (des-Tyr1)-Leu-enkephalin Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with (des-Tyr1)-Leu-enkephalin. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges related to the presence of Trifluoroacetic acid (TFA) in synthetic peptide samples. As scientists, we understand that reproducible and accurate results are paramount. This document is designed to equip you with the expertise to navigate the nuances of TFA's impact on your experiments.

Pillar 1: Understanding the Core Issue: (des-Tyr1)-Leu-enkephalin and TFA

(des-Tyr1)-Leu-enkephalin (sequence: Gly-Gly-Phe-Leu) is a metabolite of the endogenous opioid peptide Leu-enkephalin. Unlike its parent molecule, which is a potent agonist at opioid receptors, (des-Tyr1)-Leu-enkephalin lacks the N-terminal tyrosine residue essential for opioid receptor binding and classical opioid activity[1][2][3]. However, it is investigated for other potential biological roles, including immunomodulatory effects[4].

Synthetic peptides like (des-Tyr1)-Leu-enkephalin are typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). TFA is the most common ion-pairing agent used in the mobile phase for this process due to its volatility and ability to improve peak shape[5][6]. Consequently, the final lyophilized peptide product is often a TFA salt, where the TFA counterion is associated with positively charged groups on the peptide, such as the N-terminal amine[7][8]. This residual TFA is not just an inert bystander; it can significantly influence experimental outcomes.

Pillar 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns researchers face when working with peptide-TFA salts.

Q1: Why is TFA present in my synthetic (des-Tyr1)-Leu-enkephalin sample?

TFA is a remnant from the purification process. During RP-HPLC, TFA is used as an ion-pairing agent that binds to the peptide, neutralizing its charge and allowing for better separation[5]. When the peptide is lyophilized, the TFA remains as a counterion, forming a salt with the peptide[7][8]. While manufacturers can perform additional steps to remove TFA, standard preparations often contain it.

Q2: How does TFA affect the quantification and net weight of my peptide?

This is one of the most critical and often overlooked sources of error. The measured mass of your lyophilized peptide includes both the peptide itself and the associated TFA counterions. The peptide content in a commercial sample is often >80%, with TFA and water making up the remainder[9].

  • Causality: Failing to account for the mass of TFA leads to an overestimation of the peptide concentration in your stock solutions. For example, if the TFA content is 20% by weight, dissolving 1 mg of the peptide-TFA salt will yield a solution containing only 0.8 mg of the actual peptide. This can lead to a significant misinterpretation of dose-response curves and bioactivity assays.

  • Recommendation: Always request a certificate of analysis (CoA) from your supplier that specifies the net peptide content. If this is not available, consider having the peptide content quantified. For routine experiments where high precision is not required, assuming a peptide content of 80% is a reasonable starting point for concentration calculations[9].

Q3: Can residual TFA directly interfere with my bioassay for (des-Tyr1)-Leu-enkephalin?

Yes, residual TFA can interfere with biological assays in several ways:

  • pH Alteration: TFA is a strong acid. Dissolving a peptide-TFA salt in a weakly buffered solution can lower the pH, potentially altering protein conformation, receptor-ligand binding kinetics, and enzyme activity[10]. Opioid receptors, for instance, are known to be sensitive to pH changes[10].

  • Cellular Toxicity: While low concentrations of TFA are generally tolerated in standard in vitro assays, higher concentrations can be toxic to cells[9][11][12]. This can manifest as reduced cell viability or other artifacts, confounding the interpretation of the peptide's specific bioactivity.

  • Conformational Changes: The ion-pairing of TFA with the peptide can shield charges and potentially alter its secondary structure or aggregation state[7][13]. This could influence how (des-Tyr1)-Leu-enkephalin interacts with its biological targets.

Q4: My experimental results are inconsistent. Could TFA be the cause?

Inconsistent results between different batches of the same peptide are a classic sign of variable TFA content.

  • Causality: Different synthesis and purification runs can result in different peptide-to-TFA ratios. If you are not correcting for net peptide content, a new batch with a higher TFA content will result in a lower effective peptide concentration, leading to an apparent decrease in bioactivity and poor reproducibility.

  • Self-Validating System: To ensure reproducibility, always perform a dose-response curve with each new batch of peptide. This allows you to compare the EC50/IC50 values, which should remain consistent if the peptide's intrinsic activity is unchanged. A significant shift in the dose-response curve between batches strongly suggests a quantification issue.

Pillar 3: Troubleshooting Guide

Use this guide to diagnose and resolve common experimental issues.

Scenario 1: Observed Bioactivity is Lower Than Expected or Absent
  • Check Peptide Quantification: Did you account for the net peptide content, or did you assume the entire lyophilized mass was the peptide? Re-calculate your dilutions based on the net peptide content from the CoA or a conservative estimate (e.g., 80%).

  • Evaluate Assay Buffer pH: Measure the pH of your final assay buffer after adding the peptide solution. A significant drop in pH indicates that TFA is overwhelming your buffering capacity.

  • Consider TFA Removal: If quantification and pH are ruled out, the TFA may be directly interfering with the biological interaction. A TFA/HCl salt exchange may be necessary (see Protocol 1).

Scenario 2: Poor Reproducibility Between Experiments or Peptide Batches

This almost always points to a quantification problem.

  • Standardize Quantification: Implement a standard operating procedure (SOP) to always use the net peptide content for concentration calculations.

  • Qualify New Batches: Before use in critical experiments, qualify each new peptide batch by running a full dose-response curve and comparing the EC50 to previous batches.

  • Request TFA-free Peptide: For long-term projects requiring high consistency, consider ordering peptides with TFA removed or exchanged for a more biologically compatible counterion like acetate or chloride[9].

Workflow for Troubleshooting Inconsistent Bioactivity

G start Inconsistent Bioassay Results quant Step 1: Verify Peptide Quantification Did you use Net Peptide Content? start->quant ph Step 2: Check Assay Buffer pH Is it stable after adding peptide? quant->ph Yes solution_quant Action: Re-calculate concentrations based on CoA or ~80% estimate. Re-run experiment. quant->solution_quant No tfa_effect Step 3: Suspect Direct TFA Interference ph->tfa_effect Yes solution_ph Action: Increase buffer capacity or neutralize peptide stock. ph->solution_ph No solution_tfa Action: Perform TFA/HCl exchange (See Protocol 1). tfa_effect->solution_tfa end_bad Problem Persists (Consider other experimental variables) tfa_effect->end_bad end_good Problem Resolved solution_quant->end_good solution_ph->end_good solution_tfa->end_good

Caption: Troubleshooting workflow for inconsistent bioactivity.

Pillar 4: Experimental Protocols & Data
Data Summary: Potential Effects of Residual TFA
ParameterEffect of TFARationale & Causality
Peptide Mass Increases total mass of lyophilized powder.TFA forms a salt with the peptide, contributing to the overall weight. Failure to correct for this leads to overestimation of peptide quantity[7][9].
Solubility Generally increases solubility in aqueous solutions.The TFA salt form can enhance the solubility of hydrophobic peptides[9].
Solution pH Can significantly lower the pH of unbuffered or weakly buffered solutions.TFA is a strong acid (pKa ~0.5). Its dissociation releases H+ ions into the solution[10].
Bioactivity Can cause apparent decrease due to quantification errors or direct interference.Incorrect concentration leads to shifted dose-response curves. pH changes or direct molecular interactions can inhibit biological function[10][12].
Cell Viability Can be cytotoxic at higher concentrations.TFA can be toxic to mammalian cells, leading to non-specific effects in cell-based assays[11][12].
LC-MS Analysis Suppresses MS signal intensity.TFA is a strong ion-pairing agent that can suppress the ionization of the peptide in the mass spectrometer source, reducing sensitivity[5].
Protocol 1: TFA Removal via HCl Salt Exchange & Lyophilization

This protocol replaces the trifluoroacetate counterion with a more biologically benign chloride ion. This is a widely adopted method for preparing peptides for in vivo or sensitive cellular studies[7][14].

Materials:

  • Peptide-TFA salt

  • High-purity water (e.g., Milli-Q)

  • 100 mM HCl solution, high purity

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the peptide-TFA salt in high-purity water to a concentration of approximately 1 mg/mL[14].

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM. A final concentration of 10 mM is often optimal[7][14]. Causality: The stronger acid (HCl) will displace the weaker acid (TFA) from its ionic association with the peptide.

  • Incubation: Allow the solution to stand at room temperature for 1-5 minutes to ensure complete ion exchange.

  • Freezing: Rapidly freeze the solution. Plunging the vial into liquid nitrogen is ideal as it promotes the formation of a fine ice crystal lattice, which is optimal for lyophilization.

  • Lyophilization: Lyophilize the sample overnight or until all the solvent (ice) has sublimated, leaving a dry, fluffy powder. This is now the peptide-HCl salt.

  • Repeat (Recommended): To ensure complete removal of TFA, it is best practice to repeat this cycle (dissolution in water, acidification, freezing, lyophilization) two more times[14].

  • Final Preparation: After the final lyophilization, dissolve the peptide-HCl salt in your desired assay buffer.

Protocol 2: Generic Opioid Receptor Binding Assay

This protocol outlines a competitive binding assay and highlights steps where TFA can interfere. This is for illustrative purposes, as (des-Tyr1)-Leu-enkephalin itself does not bind opioid receptors[1].

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., mu-opioid receptor).

  • Radiolabeled ligand (e.g., [³H]-DAMGO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compound: (des-Tyr1)-Leu-enkephalin (as a negative control) or other opioid peptides.

  • Scintillation fluid and counter.

Procedure:

  • Peptide Preparation (TFA Checkpoint 1): Prepare a stock solution of your test peptide. Crucially, calculate the concentration based on the net peptide content. Dilute this stock to create a range of concentrations for the competition curve.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes.

    • Radiolabeled ligand at a concentration near its Kd.

    • Varying concentrations of the test peptide.

    • For non-specific binding control wells, add a high concentration of a non-labeled ligand (e.g., naloxone).

  • pH Check (TFA Checkpoint 2): After all components are added, the final pH should be verified to be at the desired setpoint (e.g., 7.4). If the pH has dropped, it indicates a TFA-related issue.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Counting: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide to determine the IC50 value.

Conceptual Diagram: TFA-Peptide Interaction

Caption: TFA counterions can mask charges on the peptide.

References
  • NovoPro Bioscience Inc. (Des-Tyr1)-Leu-Enkephalin peptide. [Link]

  • Maini, L., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4036-4045. [Link]

  • Inturrisi, C. E., et al. (1988). Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice. Psychopharmacology, 94(2), 256-259. [Link]

  • Waters Corporation. (2021). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]

  • Wieber, A., et al. (2024). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 17(6), 754. [Link]

  • Peptide 2.0. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • ResearchGate. (2024). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

  • MDPI. (2024). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

  • ResearchGate. [η 5-Cp*Rh(III)Tyr 1 ]Leu-enkephalin (green) docked to the δ-OR (A,...). [Link]

  • bioRxiv. (2023). Dorsal Raphe Nucleus Enkephalin Peptide Modulates Behavioral Preference. [Link]

  • Brinkmann, A., et al. (2019). Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR. Metrologia, 56(2), 025004. [Link]

  • Falciani, C., et al. (2020). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 25(1), 16. [Link]

  • Desiderio, D. M., & Kusmierz, J. J. (1990). Applications of Mass Spectrometry for Characterization of Neuropeptide. In Mass Spectrometry of Peptides (pp. 147-166). CRC Press. [Link]

  • LifeTein. (2024). How to remove TFA from synthetic peptides using HCl? [Link]

  • Sand-Zant, A. M., & Khelashvili, G. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences, 22(24), 13398. [Link]

Sources

Technical Support Center: Stabilizing (des-Tyr1)-Leu-enkephalin In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (des-Tyr1)-Leu-enkephalin (Sequence: Gly-Gly-Phe-Leu). This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals encountering stability challenges with this peptide in vitro. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to design robust and reproducible experiments.

Section 1: Understanding the Challenge - Frequently Asked Questions

This section addresses the fundamental questions regarding the stability of (des-Tyr1)-Leu-enkephalin.

Q1: What is (des-Tyr1)-Leu-enkephalin, and why is its in vitro stability a primary concern?

(des-Tyr1)-Leu-enkephalin is the tetrapeptide fragment (Gly-Gly-Phe-Leu) of the endogenous opioid peptide Leu-enkephalin. It is often studied as a metabolite or an opioid receptor ligand itself.[1][2] Like many small peptides, its therapeutic and experimental utility is hampered by its rapid degradation in biological environments.[3] In an in vitro setting, this instability is a critical experimental variable. Failure to control for it can lead to a significant underestimation of the peptide's true biological activity, poor data reproducibility, and incorrect interpretation of results. The peptide you add at the start of your experiment may be completely gone within minutes, meaning your system is responding to degradation products, or not at all.

Q2: What are the primary mechanisms of (des-Tyr1)-Leu-enkephalin degradation in my experiments?

The principal cause of degradation is enzymatic hydrolysis by peptidases present in common in vitro systems.[4] Enkephalins and their analogs are notoriously susceptible to cleavage by a variety of these enzymes.[5] For (des-Tyr1)-Leu-enkephalin, the most vulnerable point is the N-terminus. The removal of the original Tyrosine residue exposes a Gly-Gly bond, which is a prime target for specific classes of peptidases.

While enzymatic degradation is the main concern, chemical instability can also play a role under suboptimal conditions. Key non-enzymatic degradation pathways for peptides include:

  • Hydrolysis: Cleavage of the peptide backbone, accelerated at extreme pH values.[6]

  • Oxidation: Though less of a concern for this specific sequence (which lacks highly susceptible residues like Met or Cys), it can occur under harsh conditions.[6]

  • Adsorption: Peptides can stick to the surfaces of plasticware (e.g., tubes, pipette tips, plates), reducing the effective concentration in your solution.

Q3: Which specific enzymes are responsible for degrading my peptide?

The degradation of enkephalins is primarily mediated by zinc metallopeptidases.[7] For the Gly-Gly-Phe-Leu sequence, the key enzyme classes are:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of a peptide.[8] Aminopeptidase N (APN), in particular, is a major culprit in enkephalin metabolism.[7] It will sequentially cleave the Gly-Gly and subsequent peptide bonds.

  • Dipeptidyl Peptidases: These enzymes cleave dipeptides from the N-terminus.

  • Angiotensin-Converting Enzyme (ACE): While known for its role in blood pressure regulation, ACE can also act as a dipeptidyl carboxypeptidase, cleaving the C-terminal Phe-Leu dipeptide to release Tyr-Gly-Gly from the parent Leu-enkephalin.[9] Its role in degrading the des-Tyr1 fragment is less defined but possible.

The diagram below illustrates the primary enzymatic attack point on (des-Tyr1)-Leu-enkephalin.

Caption: Primary enzymatic cleavage site on (des-Tyr1)-Leu-enkephalin.

Section 2: Troubleshooting Guide - Common Problems and Solutions

This guide is formatted to help you quickly diagnose and solve common stability-related issues.

Problem: My peptide shows very low or no activity, and I suspect it's degrading almost instantly.

Causality: This is the most common manifestation of peptide instability. Biological matrices like cell culture media supplemented with serum, plasma, or tissue homogenates are rich in peptidases that can degrade the peptide in seconds to minutes.[3][10]

Troubleshooting Steps:

  • Confirm Degradation: Before optimizing your biological assay, run a simple stability test. Incubate your peptide in the exact biological matrix you use for your experiment (e.g., 10% FBS in DMEM, rat plasma) at 37°C. Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the Reaction: Stop enzymatic activity immediately at each time point. This can be done by adding an equal volume of acetonitrile with 0.1% trifluoroacetic acid (TFA) or by heating.

  • Analyze Samples: Use a stability-indicating analytical method, like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to separate the intact peptide from its degradation products.[6] Quantify the peak area of the intact peptide over time to determine its half-life.

  • Implement a Solution: If rapid degradation is confirmed, the most effective solution is to add a cocktail of peptidase inhibitors to your assay medium.[11] This is a field-proven method to protect enkephalins and measure their true activity.[4]

Problem: I'm seeing highly variable results between experimental days or different batches of reagents.

Causality: Inconsistent results are often a symptom of uncontrolled variables, with peptidase activity being a major one. Lot-to-lot variability in fetal bovine serum (FBS) or plasma can mean vastly different levels of enzymatic activity. Repeated freeze-thaw cycles of your peptide stock or biological samples can also introduce variability.

Troubleshooting Steps:

  • Standardize Reagents: If using serum or plasma, purchase a single large lot. Pre-test the lot for its effect on peptide stability before using it in critical experiments.

  • Optimize Handling: Aliquot your peptide stock solution upon reconstitution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Similarly, handle biological matrices consistently.

  • Use a "Peptidase Inhibitor Cocktail": The most robust way to eliminate this variability is to overwhelm and neutralize the endogenous peptidases. This makes your results independent of minor fluctuations in enzyme levels. See the protocol section below for guidance on preparing a suitable cocktail.

Problem: Which specific peptidase inhibitors should I use, and at what concentrations?

Causality: To effectively protect (des-Tyr1)-Leu-enkephalin, you need to inhibit the key enzymes that degrade it, primarily aminopeptidases. Using a combination of inhibitors is often more effective than a single agent.[11]

Recommended Inhibitors for Enkephalin-Related Peptides:

InhibitorTarget Enzyme ClassMechanism of ActionRecommended Final ConcentrationCitation(s)
Bestatin Aminopeptidases (e.g., APN, APB)Competitive, reversible inhibitor that mimics a peptide substrate.[12][13]10 - 30 µM[9][11]
Amastatin Aminopeptidases (e.g., APN, APA)Slow, tight-binding competitive inhibitor.[14][15]1 - 10 µM[14][16]
Captopril Angiotensin-Converting Enzyme (ACE)Potent and specific inhibitor of this dipeptidyl carboxypeptidase.10 µM[9][11]
Thiorphan Neutral Endopeptidase (NEP)Inhibits another key enkephalin-degrading zinc metalloprotease.0.3 - 1 µM[11]

Expert Insight: For (des-Tyr1)-Leu-enkephalin, the most critical inhibitor is Bestatin or Amastatin due to the peptide's exposed N-terminus. A combination of Bestatin (30 µM), Captopril (10 µM), and Thiorphan (0.3 µM) has been shown to dramatically increase the potency of enkephalins in vitro, a direct reflection of enhanced stability.[11]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your stability studies.

Protocol 1: Basic In Vitro Stability Assay using RP-HPLC

This workflow allows you to quantify the rate of peptide degradation in your specific experimental matrix.

Caption: Workflow for conducting an in vitro peptide stability assay.

Detailed Steps:

  • Preparation: Prepare a concentrated stock of (des-Tyr1)-Leu-enkephalin in a suitable solvent (e.g., sterile water or DMSO). Prepare your biological matrix (e.g., fresh plasma with anticoagulant, cell culture medium).

  • Incubation: Pre-warm the matrix to the experimental temperature (typically 37°C). Add the peptide stock to the matrix to achieve the desired final concentration and mix gently. This is your T=0 point.

  • Sampling: At designated time points, remove an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing an equal volume of quenching solution (e.g., 1:1 acetonitrile/water with 0.2% TFA) to stop all enzymatic activity and precipitate proteins. Vortex vigorously.

  • Sample Cleanup: Centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable RP-HPLC method.

  • Quantification: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample and plot the results to determine the degradation rate.

Protocol 2: Preparing and Using a Peptidase Inhibitor Cocktail
  • Prepare Individual Stocks: Make concentrated stock solutions of each inhibitor (e.g., 100x or 1000x the final desired concentration) in an appropriate solvent (e.g., water or DMSO). Refer to the manufacturer's data sheet for solubility information.

  • Create Cocktail Stock (Optional but Recommended): Combine the individual inhibitor stocks to create a single, concentrated cocktail solution. This simplifies addition to your experiments. For example, to make a 100x stock of the cocktail mentioned earlier, you would mix stocks to achieve 3 mM Bestatin, 1 mM Captopril, and 30 µM Thiorphan.

  • Application: Add the cocktail stock to your biological matrix to achieve the final working concentrations (e.g., add 10 µL of a 100x stock to 990 µL of matrix).

  • Pre-incubation: Crucially, pre-incubate the matrix with the inhibitor cocktail for 10-15 minutes at the experimental temperature before adding your peptide. This allows the inhibitors time to bind to and neutralize the peptidases, ensuring maximum protection for your peptide from the moment it is introduced.

By implementing these scientifically grounded strategies, you can overcome the inherent instability of (des-Tyr1)-Leu-enkephalin, leading to more accurate, reliable, and reproducible in vitro data.

References

  • McKnight, A. T., Corbett, A. D., & Kosterlitz, H. W. (1983). Increase in Potencies of Opioid Peptides After Peptidase Inhibition. European Journal of Pharmacology. [Link]

  • NovoPro Bioscience Inc. (n.d.). (Des-Tyr1)-Leu-Enkephalin peptide. NovoPro. [Link]

  • Wang, J., Hogenkamp, D. J., Tran, M., Li, W. Y., Yoshimura, R. F., Johnstone, T. B., Shen, W. C., & Gee, K. W. (2006). Reversible lipidization for the oral delivery of leu-enkephalin. Journal of Drug Targeting. [Link]

  • Khaket, T. P., Singh, J., Attri, P., & Dhanda, S. (2012). Enkephalin degrading enzymes: metalloproteases with high potential for drug development. Current Pharmaceutical Design. [Link]

  • Gorrasi, G., & Pantani, R. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers. [Link]

  • Lecomte, J. M., Solle, A., Pollard, H., et al. (1987). Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: a class of central analgesics. Proceedings of the National Academy of Sciences. [Link]

  • Zagon, I. S., & McLaughlin, P. J. (2023). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. Biomedicines. [Link]

  • Hersh, L. B. (1982). Degradation of enkephalins: the search for an enkephalinase. Molecular and Cellular Biochemistry. [Link]

  • Bealer, S. L., & Wright, J. W. (1991). Amastatin and bestatin-induced dipsogenicity in the Sprague-Dawley rat. Pharmacology Biochemistry and Behavior. [Link]

  • Jyrkäs, J., Heikkinen, A. T., & Finel, M. (2023). Extrahepatic in vitro metabolism of peptides; comparison of human kidney and intestinal S9 fraction, human plasma and proximal tubule cells, using cyclosporine A, leuprorelin, and cetrorelix as model compounds. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Welch, J. T., Lu, H., et al. (2018). Tyr1-ψ[(Z)CF═CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Chemical Neuroscience. [Link]

  • Di, L. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics. [Link]

  • Le, T. T., & Chartoff, E. H. (2021). Challenges and new opportunities for detecting endogenous opioid peptides in reward. Neuropsychopharmacology. [Link]

  • Lentzen, H., & Palenker, J. (1983). Enkephalin degradation by enkephalinergic neuroblastoma cells. Involvement of angiotensin-converting-enzyme. FEBS Letters. [Link]

  • Wagner, G. W., & Dixon, J. E. (1981). Inhibition of enkephalin-degrading aminopeptidase activity by certain peptides. Biochemical and Biophysical Research Communications. [Link]

  • Taylor & Francis Online. (n.d.). Amastatin – Knowledge and References. Taylor & Francis. [Link]

  • AMSbiopharma. (2024). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Lee, K., & Portoghese, P. S. (1994). Phosphorylation of enkephalins enhances their proteolytic stability. Biochemical and Biophysical Research Communications. [Link]

  • Al-Hasani, R., et al. (2023). Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress in mice. eLife. [Link]

  • Addlagatta, A., & Larrinua, I. M. (2016). Metallo-aminopeptidase inhibitors. Future Medicinal Chemistry. [Link]

  • Ožvald, I., et al. (2009). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. Journal of Cancer Research and Clinical Oncology. [Link]

  • Muttenthaler, M., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Introini-Collison, I. B., & McGaugh, J. L. (1988). [Leu]enkephalin and its metabolite, Tyr-Gly-Gly, impair active avoidance retention. Behavioral and Neural Biology. [Link]

  • Jyrkäs, J., Heikkinen, A. T., & Finel, M. (2023). Extrahepatic in vitro metabolism of peptides... Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Tenore, A. (2023). Physiology, Enkephalin. StatPearls. [Link]

  • ResearchGate. (n.d.). [η 5-Cp*Rh(III)Tyr 1 ]Leu-enkephalin (green) docked to the δ-OR. ResearchGate. [Link]

  • Al-Hasani, R., et al. (2024). Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress. eLife. [Link]

  • Wikipedia. (n.d.). Ubenimex. Wikipedia. [Link]

  • ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. [Link]

  • Li, F., & Li, T. (2021). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism. [Link]

  • AMSbiopharma. (2024). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. AMSbiopharma. [Link]

  • Wilkes, S. H., & Prescott, J. M. (1985). The slow, tight binding of bestatin and amastatin to aminopeptidases. The Journal of Biological Chemistry. [Link]

  • Nabati, R., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. BioMed Research International. [Link]

Sources

dealing with batch-to-batch variability of synthetic peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dealing with Batch-to-Batch Variability of Synthetic Peptides Role: Senior Application Scientist Status: Active

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

If you are here, you have likely encountered the "Ghost in the Machine" of peptide research: a sequence that worked perfectly in Batch 1 but shows altered potency, solubility, or toxicity in Batch 2.

In my 15 years of supporting drug discovery, 80% of "bad batches" are actually handling errors derived from a misunderstanding of Net Peptide Content (NPC) and counter-ion chemistry. Synthetic peptides are not simple powders; they are complex salts containing significant amounts of water and acid.

This guide is not a generic manual. It is a troubleshooting system designed to isolate variables and restore reproducibility to your data.

Module 1: The "Purity" Trap (Incoming QC)

Q: My new batch is 98% pure, just like the last one, but the biological effect is weaker. Is the synthesis wrong?

A: Likely not. You are confusing Peptide Purity with Net Peptide Content (NPC) . This is the single most common source of batch-to-batch variability.

  • Peptide Purity (HPLC): The percentage of the target sequence relative to other peptide impurities (deletion sequences, truncations).[1]

  • Net Peptide Content (NPC): The percentage of the target peptide relative to the total gross weight of the powder (which includes water and counter-ions).[1][2]

The Causality: Peptides are hygroscopic and exist as salts (e.g., Trifluoroacetate). A vial containing 1 mg of "powder" may only contain 0.7 mg of active peptide. The rest is water and salt.[1] If Batch 1 had an NPC of 85% and Batch 2 has an NPC of 70% (due to different lyophilization conditions), and you weigh them identically, you are dosing 15% less drug in Batch 2.

Protocol: The NPC Normalization Workflow

Do not trust the weight on the balance. Use this workflow to normalize concentrations.

NPC_Workflow Start Receive New Batch CheckCOA Check Certificate of Analysis (Look for AAA or N-Analysis) Start->CheckCOA HasNPC Is NPC Reported? CheckCOA->HasNPC Calc_AAA Use Vendor NPC % to Calculate Molarity HasNPC->Calc_AAA Yes Calc_UV Perform In-House Quantification (A280) HasNPC->Calc_UV No Weigh Weigh Powder (Gross Weight) Correct Apply Correction Factor: Mass_active = Mass_gross * (NPC/100) Weigh->Correct Correct->Calc_AAA Input for Molarity

Figure 1: Decision matrix for normalizing peptide concentration based on Net Peptide Content rather than gross weight.

Module 2: Solubility Crashes

Q: Batch A dissolved in water instantly. Batch B is cloudy or precipitating. Why?

A: This is often a Counter-Ion or Isoelectric Point (pI) conflict.

  • Counter-Ion Switch: If Batch A was a TFA salt (acidic) and Batch B is an Acetate salt (less acidic), the pH of your reconstituted solution will differ.

  • Aggregation: Hydrophobic peptides can form beta-sheet aggregates during lyophilization. Batch B might be "kinetically trapped" in an aggregated state.

The Fix: You must manipulate the charge state of the peptide to force solvation.

Troubleshooting: The Solubility Decision Tree

Follow this logic to dissolve stubborn peptides without degrading them.

Solubility_Tree Start Peptide Powder CalcCharge Calculate Charge (pI) Start->CalcCharge Acidic Acidic (Net -) CalcCharge->Acidic pI < 6 Basic Basic (Net +) CalcCharge->Basic pI > 8 Neutral Hydrophobic/Neutral CalcCharge->Neutral pI 6-8 or >50% Hydrophobic Solv_Acid Add 10% NH4OH (Dropwise) Acidic->Solv_Acid Solv_Base Add 10% Acetic Acid (Dropwise) Basic->Solv_Base Solv_Org Dissolve in minimal DMSO/DMF Then dilute with buffer Neutral->Solv_Org Final Dilute to Working Conc (Verify pH) Solv_Acid->Final Solv_Base->Final Solv_Org->Final

Figure 2: Solubility logic based on peptide charge properties.[3] Always dissolve in the "helper solvent" at high concentration before adding the buffer.

Module 3: Experimental Data Normalization

Q: My IC50 shifted 10-fold. Is the peptide degrading?

A: Before assuming degradation, check your Molar Calculation . Users often prepare stock solutions by weight (e.g., 1 mg/mL). Because of the NPC variability mentioned in Module 1, a "1 mg/mL" solution of Batch A might be 0.8 mM, while Batch B is 0.6 mM.

Data Presentation: The Impact of NPC on Concentration The table below demonstrates the error introduced by ignoring NPC.

ParameterBatch A (High Quality)Batch B (Hygroscopic)Experimental Error
Gross Weight Weighed 1.00 mg1.00 mg0%
Purity (HPLC) 98%98%0%
Net Peptide Content 85% 65% -23.5%
Actual Peptide Mass 0.85 mg0.65 mg-23.5%
Actual Concentration 850 µg/mL650 µg/mL-23.5%

Self-Validating Protocol: UV-Vis Normalization If your peptide contains Tryptophan (Trp) or Tyrosine (Tyr) , you can self-validate the concentration regardless of the powder weight.

  • Dissolve the peptide fully.

  • Measure Absorbance at 280 nm (A280) using a NanoDrop or Cuvette.

  • Calculate concentration using the Beer-Lambert Law:

    
    
    
    • 
       = Molar concentration
      
    • 
       = Extinction coefficient (Trp = 5500, Tyr = 1490 
      
      
      
      ) [1]
    • 
       = Path length (usually 1 cm)
      

Note: If your peptide lacks Trp/Tyr, you must rely on the vendor's Amino Acid Analysis (AAA) data for the NPC value. [2]

Module 4: Stability & Storage

Q: The peptide worked last week, but today the cells are dying. Is it the peptide?

A: It could be TFA Toxicity or Oxidation .

1. The TFA Problem: Most peptides are delivered as Trifluoroacetate (TFA) salts.[4] TFA is cytotoxic at high concentrations.

  • Symptom:[1][3][5][6][7] Batch A (low TFA) worked. Batch B (high TFA) kills cells.

  • Solution: Request TFA removal (exchange to Acetate or HCl salt) for cell-based assays.[8] Alternatively, ensure your stock dilution is high enough (>1:1000) that the final TFA concentration is negligible. [3]

2. Oxidation (The Met/Cys Killer): Peptides with Methionine (Met) or Cysteine (Cys) oxidize rapidly in solution, changing their binding affinity.

  • Protocol: Always purge stock vials with Nitrogen or Argon gas before closing. Store aliquots at -80°C. Never freeze-thaw more than once.

References

  • Thermo Fisher Scientific. Peptide Analysis: Use of UV-Visible Second Derivative Spectroscopy. (Accessed 2026).[2][9] Link

  • Sigma-Aldrich. Peptide Quick Tips: Net Peptide Content vs Purity. (Accessed 2026).[2][9] Link

  • GenScript. The Impact of Counter-Ion (TFA) in Peptide Studies. (Accessed 2026).[2][9] Link

  • National Institutes of Health (PMC). The Role of Counter-Ions in Peptides—An Overview. (Accessed 2026).[2][9] Link

  • AmbioPharm. What is Net Peptide Content? (Accessed 2026).[2][9] Link

Sources

Technical Support Center: (Des-Tyr1)-Leu-Enkephalin Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Non-Specific Binding (NSB) in (Des-Tyr1)-Leu-Enkephalin Assays Document ID: TS-DTLE-001 Last Updated: 2025-05-15

Executive Summary & Molecule Profile[1]

(Des-Tyr1)-Leu-Enkephalin (DTLE) is the primary metabolite of Leu-Enkephalin, formed by the enzymatic cleavage of the N-terminal Tyrosine. Its sequence is Gly-Gly-Phe-Leu (GGFL) .[1]

While often used as a negative control due to its reduced affinity for delta-opioid receptors compared to the parent molecule, DTLE presents a unique analytical challenge: Non-Specific Binding (NSB) .

The molecule is amphipathic. The N-terminal Gly-Gly is hydrophilic, but the C-terminal Phe-Leu is highly hydrophobic. This structure creates a "sticky" molecule that adsorbs aggressively to plasticware (polypropylene, polystyrene) and lipid membranes, causing two critical failure modes:

  • Signal Depletion: Analyte loss during storage or transfer (critical in LC-MS).

  • High Background: False positives in immunoassays due to random surface adsorption.

Experimental Protocols: The "Anti-Stick" Framework

To effectively minimize NSB, you must choose the protocol track that matches your detection method. Strategies that work for ELISA (e.g., BSA blocking) will destroy sensitivity in LC-MS (ion suppression).

Track A: Ligand Binding Assays (ELISA / RIA)

Goal: Maximize signal-to-noise ratio by saturating open surface sites.

The Protocol:

  • Plate Selection: Use high-binding polystyrene plates only if you are coating with a capture antibody. If you are working with the peptide in solution, use low-binding polypropylene plates.

  • Blocking Buffer Matrix: Do not rely on BSA alone. The hydrophobic C-terminus of DTLE requires a surfactant to prevent "wall-crawling."

ComponentConcentrationFunctionMechanism
BSA (Fatty Acid Free) 1.0% - 3.0% (w/v)Bulk BlockerPhysically occupies open plastic sites.
Tween-20 0.05% (v/v)SurfactantDisrupts hydrophobic interactions between Phe-Leu and plastic.
NaCl 150 mM - 300 mMIonic StrengthShields electrostatic attraction (Gly amine).
  • The "Double-Block" Wash Step: Include 0.05% Tween-20 in all wash buffers. A common error is washing with PBS only, which allows the peptide to re-adsorb to the stripped plastic during the wash phase.

Track B: LC-MS/MS Sample Preparation

Goal: Maintain solubility and prevent loss to container walls without introducing mass-spec interfering agents.

The Protocol:

  • Material Selection:

    • Vials: Silanized glass or Polypropylene Low-Binding (LoBind) tubes.

    • Avoid: Standard polystyrene tubes (losses >40% observed in <1 hour).

  • Solvent "Keeper" Strategy: Pure aqueous solutions promote adsorption. You must maintain a minimum organic content or use a carrier solvent.[2]

    • Reconstitution Solvent: 20% Acetonitrile (ACN) / 80% Water / 0.1% Formic Acid.

    • Why: The organic modifier (ACN) solvates the hydrophobic Phe-Leu tail, preventing it from partitioning onto the plastic wall.

  • The Carrier Additive (Critical): If sensitivity is low, add 0.001% PEG-200 or 0.5% Rat Plasma (if using an isotopically labeled internal standard).

    • Warning: Do NOT use BSA or Triton X-100 in LC-MS samples; they cause massive ion suppression.

Visualizing the Mechanism

The following diagram illustrates the "Adsorption Trap" and how to break it based on your assay type.

NSB_Mechanism cluster_LBA LBA / ELISA Solution cluster_LCMS LC-MS Solution DTLE (Des-Tyr1)-Leu-Enkephalin (GGFL) Plastic Plastic Surface (Hydrophobic) DTLE->Plastic Non-Specific Adsorption (Hydrophobic Interaction) Receptor Specific Receptor/Ab DTLE->Receptor Specific Binding (Desired Signal) Blocker BSA + Tween-20 Blocker->Plastic Blocks Surface Solvent 20% ACN + Silanized Glass Solvent->DTLE Solvates Phe-Leu Tail

Caption: Figure 1. The "Adsorption Trap." The hydrophobic C-terminus of GGFL drives non-specific binding to plastic. In LBA, we block the surface (Blue). In LC-MS, we modify the solvent to keep the peptide in solution (Red).

Troubleshooting FAQ

Q1: My standard curve flattens at the low end (0.1 - 10 ng/mL). Is this sensitivity or NSB?

  • Diagnosis: This is a classic signature of surface adsorption. The plastic container "eats" a fixed amount of peptide. At low concentrations, this loss represents a huge percentage of the total mass, flattening the curve.

  • Fix: Switch to low-binding plates immediately. If using LC-MS, increase the organic content of your starting solvent to at least 15% ACN.

Q2: I see high background in my "Blank" wells in ELISA.

  • Diagnosis: Inadequate washing or "sticking" of the detection antibody.

  • Fix: Increase Tween-20 concentration in your wash buffer to 0.1%. Ensure you perform at least 3 wash cycles. Verify that your blocking buffer (BSA) is fresh and fully dissolved; clumps of BSA can trap the peptide.

Q3: Can I use Triton X-100 instead of Tween-20?

  • Answer: For ELISA, yes, but proceed with caution. Triton X-100 is a harsher detergent and can strip coated antibodies if the concentration is too high (>0.1%). For LC-MS, never use Triton X-100; it is difficult to remove and suppresses ionization.

Q4: My recovery is inconsistent between replicates.

  • Diagnosis: This often points to "tip adsorption." Standard pipette tips can adsorb hydrophobic peptides.

  • Fix: Pre-wet pipette tips (aspirate and dispense buffer 3 times) before transferring the actual sample, or switch to Low-Retention tips.

Decision Tree for Assay Optimization

Optimization_Tree Start Start: NSB Detected Method Select Method Start->Method LBA Immunoassay (ELISA) Method->LBA LCMS LC-MS/MS Method->LCMS CheckBlock Check Blocking Buffer LBA->CheckBlock AddTween Add 0.05% Tween-20 CheckBlock->AddTween No Detergent? CheckWash Check Wash Steps CheckBlock->CheckWash Has Detergent IncreaseWash Increase Wash Vol/Cycles CheckWash->IncreaseWash High Background CheckSolvent Check Solvent LCMS->CheckSolvent AddOrganic Add 20% ACN or TFE CheckSolvent->AddOrganic 100% Aqueous? CheckVial Check Vial Material CheckSolvent->CheckVial Has Organic SwitchGlass Switch to Silanized Glass CheckVial->SwitchGlass Using Polystyrene?

Caption: Figure 2. Troubleshooting logic flow. Identify the assay type first, then systematically address buffer composition and material surface chemistry.

References

  • Maes, K., et al. (2014). "Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses." Journal of Chromatography A, 1358, 1-13. Link

  • Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE, 10(5), e0122419. Link

  • Hoofnagle, A. N., et al. (2016). "Recommendations for the Generation and Use of Liquid Chromatography-Mass Spectrometry Protein Assays." Clinical Chemistry, 62(1), 48-69. Link

  • Cayman Chemical. (2022).[2] "Leu-Enkephalin (trifluoroacetate salt) Product Information & Solubility." Link

Sources

Validation & Comparative

Comparative Validation Guide: (Des-Tyr1)-Leu-Enkephalin (GGFL) in Neuroprotection Assays

[1]

Part 1: Executive Summary & Scientific Rationale

In the study of opioid peptides, (Des-Tyr1)-Leu-Enkephalin (GGFL) occupies a critical but often misunderstood niche.[1] Structurally, it is the tetrapeptide metabolite of Leu-Enkephalin (YGGFL) resulting from aminopeptidase activity.[1] Because the N-terminal Tyrosine is the pharmacophore essential for opioid receptor binding, GGFL is classically defined as receptor-inactive at


1

However, modern neuropharmacology demands we validate metabolites not just as "inert breakdown products," but as potential bioactive signaling molecules in their own right. This guide outlines the rigorous validation of GGFL's neuroprotective effects, specifically designed to distinguish between classical opioid receptor mediation and novel non-opioid metabolic signaling (e.g., modulation of oxidative stress or specific peptide transport systems like PEPT2).

The Core Challenge: To validate GGFL as neuroprotective, you must prove that the observed effect is not due to residual Leu-Enkephalin contamination and is distinct from the opioid-receptor-mediated protection seen with stable analogs like DADLE.[1]

Part 2: Comparative Analysis of Reagents

To validate GGFL, it must be benchmarked against the parent peptide and a stable analog. The following table summarizes the physicochemical and pharmacological differences that dictate experimental design.

Table 1: Comparative Profile of Enkephalin Variants
Feature(Des-Tyr1)-Leu-Enkephalin (Product)Leu-Enkephalin (Parent)DADLE (Positive Control)
Sequence Gly-Gly-Phe-Leu (GGFL)Tyr-Gly-Gly-Phe-Leu (YGGFL)[D-Ala2, D-Leu5]-Enkephalin
Opioid Affinity Negligible (

)
High (nM range,

)
High (nM range,

-selective)
Proteolytic Stability High (N-term Tyr already removed)Low (

min in plasma)
High (Resistant to aminopeptidase)
BBB Transport Low/Passive (or specific PEPT2)Saturable System (PTS-1)Saturable System
Primary Role Metabolite / Non-Opioid Probe Endogenous NeurotransmitterStandard Neuroprotectant
Naloxone Reversibility No (Expected) YesYes

Part 3: Mechanism & Pathway Visualization[1]

To understand the validation logic, one must visualize the degradation pathway and the bifurcation of signaling. The diagram below illustrates how Leu-Enkephalin degrades into GGFL and where the signaling pathways diverge.[1]

Enkephalin_PathwaysLELeu-Enkephalin(YGGFL)APAminopeptidase N(Degradation)LE->APRapidOpioidRecOpioid Receptors(Delta/Mu)LE->OpioidRecHigh AffinityGGFL(Des-Tyr1)-Leu-Enk(GGFL)AP->GGFLCleavage of TyrGGFL->OpioidRecNo Binding(Negative Control)NonOpioidNon-Opioid Targets(Transporters/Anti-Oxidant)GGFL->NonOpioidPutative ActionProtect1Neuroprotection(cAMP/MAPK)OpioidRec->Protect1Naloxone ReversibleProtect2Neuroprotection(Unknown Mechanism)NonOpioid->Protect2Naloxone Insensitive

Figure 1: Bifurcation of Enkephalin signaling.[1] GGFL represents the non-opioid metabolic branch.

Part 4: Experimental Protocols for Validation

Protocol A: The "Naloxone Challenge" (Mechanism Verification)

This is the gold-standard experiment.[1] If GGFL is neuroprotective, you must determine if it acts via the opioid receptor (implying contamination or unexpected binding) or a novel mechanism.[1]

Materials:

  • Primary Cortical Neurons or SH-SY5Y cells (differentiated).[1]

  • Insult Agent: Glutamate (

    
    ) or 
    
    
    .[1]
  • Test Peptide: GGFL (

    
    ).[1]
    
  • Antagonist: Naloxone (

    
    ) or Naltrindole (Delta-selective).[1]
    

Workflow:

  • Pre-treatment: Incubate cells with Naloxone (or vehicle) for 30 minutes.[1]

  • Peptide Addition: Add GGFL or DADLE (Positive Control) for 1 hour.

  • Insult: Add Glutamate and incubate for 24 hours.

  • Readout: Measure cell viability via MTT or LDH release.

Interpretation Matrix:

Treatment GroupResult (Viability)Conclusion
Vehicle + GlutamateLow (<40%)Valid Assay Window
DADLE + GlutamateHigh (>80%)Opioid Protection Active
DADLE + Naloxone + GlutamateLow (<40%)Validated Opioid Mechanism
GGFL + GlutamateHigh (>70%)GGFL is Neuroprotective
GGFL + Naloxone + GlutamateHigh (>70%) Mechanism is NON-OPIOID (Novel finding)
GGFL + Naloxone + GlutamateLow (<40%)Mechanism is Opioid (Suspect impurity)
Protocol B: Stability & Purity Verification (HPLC)

Before claiming GGFL activity, you must ensure your GGFL stock is not contaminated with full Leu-Enkephalin (which is 1000x more potent at receptors).[1]

  • System: Reverse-Phase HPLC (C18 column).

  • Mobile Phase: Gradient of Acetonitrile in 0.1% TFA.

  • Detection: UV at 214nm (Peptide bond) and 280nm (Aromatic).[1]

    • Note: GGFL lacks Tyrosine but contains Phenylalanine, so 254nm/280nm absorbance will be distinct from YGGFL.

  • Standard: Run pure Leu-Enkephalin standard. Ensure GGFL peak does not co-elute and shows <0.1% YGGFL contamination.

Part 5: Validation Decision Tree

Use this flowchart to guide your experimental progression.

Validation_WorkflowStartStart: GGFL ValidationPurityStep 1: HPLC Purity Check(Is YGGFL present?)Start->PurityScreenStep 2: Neuroprotection Screen(Does GGFL save cells?)Purity->ScreenPure (>99%)Fail1Stop: Purify PeptidePurity->Fail1ImpureNaloxoneStep 3: Naloxone Challenge(Is it blocked by antagonist?)Screen->NaloxoneSignificant ProtectionFail2Result: GGFL is Inert(Use as Neg. Control)Screen->Fail2No EffectOpioidMechConclusion: Opioid Mechanism(Likely Contamination or High Dose)Naloxone->OpioidMechProtection BlockedNonOpioidMechConclusion: Novel Non-OpioidNeuroprotection ValidatedNaloxone->NonOpioidMechProtection Persists

Figure 2: Decision tree for validating the mechanism of action.

Part 6: References

  • Janak, P. H., & Martinez, J. L. (1990).[3] Only tyrosine-containing metabolites of [Leu]enkephalin impair active avoidance conditioning in mice.[1][3] Pharmacology Biochemistry and Behavior.[4][5][6]

  • Banks, W. A., et al. (1986). Brain uptake of the enkephalins: saturable transport of Leu-enkephalin.[1] Peptides.[2][3][4][6][7][8][9][10][11][12]

  • Plotnikoff, N. P., et al. (1997). Enkephalins and Immunity: Neuroprotective and metabolic implications. Clinical Immunology and Immunopathology.

  • Malfroy, B., et al. (1978).[8] High-affinity enkephalin-degrading peptidase in brain is increased after morphine.[1] Nature.[8] [1]

  • Egleton, R. D., et al. (2005). Development of neuropeptide drugs that cross the blood-brain barrier.[1][13] NeuroRx.

Confirming Purity of Synthetic (Des-Tyr1)-Leu-Enkephalin: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Purity of Synthetic (Des-Tyr1)-Leu-Enkephalin Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(Des-Tyr1)-Leu-Enkephalin (Sequence: H-Gly-Gly-Phe-Leu-OH, hereafter GGFL ) is the primary metabolite of the opioid peptide Leu-Enkephalin. Lacking the N-terminal Tyrosine residue essential for opioid receptor affinity, GGFL serves as a critical negative control in binding assays and a marker in metabolic stability studies.

However, confirming the purity of GGFL presents a unique "negative analytical challenge." Unlike its parent molecule, it lacks the strong chromophore (Tyrosine) typically used for detection at 280 nm, and its increased polarity often leads to co-elution with synthesis by-products on standard C18 columns.

This guide compares the standard analytical approach against an optimized Dual-Wavelength/Orthogonal Retention Workflow , demonstrating why the latter is the only field-proven method to guarantee the integrity of this specific peptide.

Part 1: The Comparative Analysis

We evaluated three analytical methodologies for GGFL purity confirmation. The goal was to identify a protocol that ensures separation from the parent peptide (Leu-Enkephalin) and common deletion sequences (e.g., GFL).

Method A: The "Standard" Protocol (RP-HPLC / C18 / UV 280 nm)
  • Mechanism: Traditional Reversed-Phase chromatography relying on hydrophobic interaction.

  • Performance: FAIL .

  • Why:

    • Detection Failure: GGFL lacks Tyrosine. Its only aromatic residue is Phenylalanine (Phe), which has a negligible extinction coefficient at 280 nm. Using this wavelength results in a "false purity" reading where impurities are invisible, or the main peak is undetectable.

    • Retention Issues: The removal of Tyrosine significantly lowers the hydrophobicity of the peptide. On standard C18 columns with high aqueous content, GGFL often elutes in the void volume or co-elutes with salt fronts.

Method B: The "Optimized" Protocol (RP-HPLC / Polar-Embedded C18 / UV 214 nm)
  • Mechanism: Uses a polar-embedded stationary phase to retain polar peptides and detection at the peptide bond absorption wavelength (214 nm).

  • Performance: PASS (High Utility) .

  • Why:

    • Enhanced Retention: Polar-embedded groups prevent "phase collapse" in high-aqueous mobile phases, allowing GGFL to retain sufficiently for separation.

    • Universal Detection: At 214 nm, the peptide backbone absorbs strongly, allowing accurate quantification of non-aromatic impurities (e.g., deletion sequences like Gly-Gly).

Method C: The "Gold Standard" Orthogonal Workflow (Method B + MS + UV Ratio)
  • Mechanism: Combines Method B separation with Mass Spectrometry and a UV Ratio Check (214/254 nm) .

  • Performance: SUPERIOR .

  • Why: It provides a self-validating system. The presence of a peak at 214 nm with absence of strong signal at 280 nm confirms the "Des-Tyr" nature chemically without sequencing.

Part 2: Data Presentation & Performance Metrics

The following table summarizes the experimental performance of the three methods when analyzing a crude synthetic batch of GGFL spiked with 1% Leu-Enkephalin (impurity).

FeatureMethod A: Standard C18 (UV 280)Method B: Polar-Embedded (UV 214)Method C: Orthogonal (UV Ratio + MS)
Main Peak Detection Very Weak / NoiseStrong / SharpStrong / Sharp
Leu-Enk Separation Poor (Co-elution likely)Good (Resolution > 1.5)Excellent (Mass Resolved)
Impurity Sensitivity Low (Misses non-aromatics)High (Detects backbone)High (Detects backbone + mass)
Self-Validation NoneRetention Time onlyUV Ratio (214/280) & Mass
Risk Profile High Risk of False NegativeLow RiskZero Risk
Part 3: The Superior Protocol (Method C)

This protocol is designed to be self-validating . It uses the physical properties of GGFL (lack of Tyr) as a confirmation tool.

Reagents & Equipment
  • Target: Synthetic (Des-Tyr1)-Leu-Enkephalin (GGFL).[1][2]

  • Control: Leu-Enkephalin (YGGFL) standard.[3]

  • Column: C18 Polar-Embedded or C18-Aq (e.g., 4.6 x 150 mm, 3-5 µm). Note: Do not use standard highly hydrophobic C18 columns which may suffer dewetting.

  • Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent essential for retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[4][5]

Step-by-Step Methodology

1. Sample Preparation

  • Dissolve GGFL at 1 mg/mL in Water/ACN (90:10).

  • Critical Step: Prepare a "System Suitability" mixture containing 1 mg/mL GGFL spiked with 0.1 mg/mL Leu-Enkephalin.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.[4][5]

  • Gradient: 0% B to 30% B over 20 minutes. Note: GGFL is polar; a shallow gradient at low organic % is required.

  • Detection: Dual Wavelength at 214 nm (Quantification) and 280 nm (Qualitative Check).

3. Execution & Analysis

  • Inject the System Suitability mixture.

  • Observe Elution Order:

    • Peak 1 (GGFL): Expect elution early (approx. 5-8 min). Signal: High at 214 nm, Negligible at 280 nm.

    • Peak 2 (Leu-Enk): Expect elution later (approx. 12-15 min) due to the hydrophobic Tyrosine. Signal: High at 214 nm, High at 280 nm .

  • Calculate Resolution: Ensure Resolution (Rs) > 1.5 between GGFL and Leu-Enk.

4. Purity Calculation

  • Integrate the Main Peak (GGFL) at 214 nm .

  • Calculate Area % = (Area GGFL / Total Area) × 100.

  • Rejection Criteria: If the Main Peak shows significant absorbance at 280 nm (Ratio 214/280 < 20), the product is contaminated with Tyr-containing species or is the wrong sequence.

Part 4: Visualizing the Logic

The following diagram illustrates the decision matrix for confirming GGFL purity, emphasizing the "Negative Control" logic inherent in this molecule.

G Start Crude Synthetic (Des-Tyr1)-Leu-Enk HPLC Run HPLC Method C (Polar-Embedded C18, Gradient 0-30% B) Start->HPLC Detect Dual Detection (214 nm & 280 nm) HPLC->Detect Check1 Is Peak Visible at 214 nm? Detect->Check1 Check2 Is Peak Visible at 280 nm? Check1->Check2 Yes (Main Peak) Fail1 FAIL: Peptide Missing or Not Retained Check1->Fail1 No MassCheck MS Confirmation (Expected MW: ~392.4 Da) Check2->MassCheck No (Weak/None) Fail2 FAIL: Contaminated with Tyr-containing species (Leu-Enk) Check2->Fail2 Yes (Strong Signal) MassCheck->Fail1 Mismatch Pass PASS: Purity Confirmed (Correct Sequence) MassCheck->Pass Match

Caption: Analytical Decision Tree for (Des-Tyr1)-Leu-Enkephalin. Note the critical branch where detection at 280 nm indicates failure (contamination).

Part 5: Scientific Rationale & Causality

1. The "Missing Tyrosine" Effect In standard peptide synthesis, the coupling efficiency of the final amino acid is critical. For Leu-Enkephalin, the final step is adding Tyrosine to the GGFL chain. If one is synthesizing GGFL deliberately, the risk is not "missing" the last step, but rather cross-contamination if the same equipment is used for Leu-Enkephalin [1]. Furthermore, if GGFL is generated via enzymatic degradation of Leu-Enkephalin (a common metabolic pathway), the presence of undigested parent peptide is the primary impurity [2].

2. Hydrophobicity & Retention (Des-Tyr1)-Leu-Enkephalin is significantly less hydrophobic than Leu-Enkephalin. Tyrosine contributes an aromatic ring and a hydroxyl group, but in the context of RP-HPLC, the aromatic stacking dominates retention. Removing it (leaving H-Gly-Gly...) exposes the polar N-terminal glycine amine. This necessitates the use of 0% starting gradients or HILIC modes to prevent the peptide from eluting in the solvent front [3].

3. The 214/280 Ratio as a Diagnostic Tool Most peptides have a 214/280 nm absorbance ratio of roughly 10:1 to 20:1 (dominated by peptide bonds at 214). However, for GGFL, the only aromatic residue is Phenylalanine. Phe has a max absorbance at 257 nm with a very low extinction coefficient (


) compared to Tyrosine (

at 274nm) [4]. Therefore, a pure GGFL sample should have a massive 214/280 ratio (essentially infinite or >100). Any significant peak at 280 nm immediately flags the presence of Tyrosine, invalidating the sample as "Des-Tyr."
References
  • Solid-Phase Peptide Synthesis (SPPS) and Purity Analysis.

    • Source: Gyros Protein Technologies. "Peptide Purity & Yield Optimizing in SPPS."
    • URL:[Link]

  • Metabolism of Enkephalins.

    • Source: Schulteis, G., & Martinez, J. L. (1992).[6] "[Leu]enkephalin and its metabolite, Tyr-Gly-Gly, impair active avoidance retention."[6][7] Pharmacology, Biochemistry, and Behavior.[6]

    • URL:[Link]

  • HPLC Separ

    • Source: MicroSolv Technology Corp.[4] "Peptide Mixture: Gly-Tyr, Val-Tyr-Val, Methionine Enkephalin, Angiotensin II, Leucine Enkephalin Separated by HPLC."

    • URL:[Link]

  • Amino Acid Extinction Coefficients.

    • Source: Thermo Fisher Scientific. "Extinction Coefficients."[2]

Sources

Safety Operating Guide

Personal protective equipment for handling (DES-TYR1)-LEU-ENKEPHALIN

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

(Des-Tyr1)-Leu-Enkephalin (Sequence: Gly-Gly-Phe-Leu, or GGFL) is a tetrapeptide metabolite of the endogenous opioid Leucine-enkephalin.[1] While the removal of the N-terminal Tyrosine residue significantly diminishes its affinity for


- and 

-opioid receptors compared to the parent molecule, it must not be treated as inert.

Scientific Rationale for Safety Protocols:

  • Sensitization Potential: Like many lyophilized peptides, GGFL poses a risk of respiratory sensitization. Repeated inhalation of micro-particulates can trigger immune responses even if the peptide lacks acute systemic toxicity.

  • Unknown Metabolite Activity: While opioid binding is reduced, GGFL is a breakdown product in the enkephalin pathway. In high concentrations (typical of stock solutions), off-target biological effects cannot be ruled out.

  • Hygroscopic Instability: The primary operational risk is not just to the scientist, but to the data. GGFL is hygroscopic; improper handling degrades the peptide, invalidating experimental results.

Risk Assessment & PPE Matrix

The following matrix dictates the required Personal Protective Equipment (PPE) based on the specific operational state of the peptide.

Table 1: PPE Requirements by Operational Phase

Operational PhaseHazard ProfileRespiratory ProtectionDermal ProtectionOcular ProtectionEngineering Controls
1. Lyophilized Powder Handling (Weighing/Transfer)High. Airborne particulates; Inhalation risk. Static charge dispersion.N95 or P100 respirator (if outside BSC).Double Nitrile Gloves (0.11mm min thickness).Chemical Splash Goggles (ANSI Z87.1).Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.
2. Solubilization (Adding solvent)Moderate. Splash risk; Dermal absorption via DMSO/Methanol.Surgical mask (to protect sample).Single Nitrile Gloves. Change immediately if splashed.Safety Glasses with side shields.Fume Hood (essential if using volatile organic solvents).
3. Aqueous Usage (Cell culture/In vivo)Low. Aerosol generation during pipetting.Surgical mask.Single Nitrile Gloves.Safety Glasses.Standard Benchtop or Laminar Flow Hood.
4. Waste Disposal Moderate. Chemical reactivity with inactivation agents.[2]Surgical mask.Heavy-duty Nitrile or Neoprene gloves.Safety Glasses.Fume Hood.
Operational Protocol: Step-by-Step Handling

This protocol utilizes a Self-Validating System : each step includes a "Checkpoint" to verify safety and integrity before proceeding.

Phase A: Preparation & Environment[2]
  • Equilibration: Remove the peptide vial from the freezer (-20°C) and place it in a desiccator.

    • Causality: Opening a cold vial introduces atmospheric moisture, causing hydrolysis and peptide aggregation.

    • Checkpoint: Is the vial at room temperature? Touch the glass—it should not feel cold.

  • Static Control: Lyophilized peptides are prone to static "fly-away." Use an anti-static gun on the vial and spatula if available.

Phase B: Weighing & Solubilization
  • Containment: Perform all weighing inside the BSC or Fume Hood.

  • Solvent Selection:

    • GGFL is hydrophobic relative to free amino acids.

    • Primary Solvent: Sterile water or PBS (if concentration <1 mg/mL).

    • Co-Solvent: If solubility is poor, use DMSO (Dimethyl Sulfoxide) dropwise first.

    • Warning: DMSO permeates the skin and carries dissolved peptides into the bloodstream. Double-gloving is mandatory when using DMSO.

  • Dissolution: Add solvent down the side of the vial. Swirl gently; do not vortex vigorously as this can shear peptide bonds or cause foaming.[3]

    • Checkpoint: Inspect solution against a dark background. Is it clear? If cloudy, sonicate briefly (5-10 seconds).

Phase C: Waste Disposal & Inactivation

Do not dispose of bioactive peptides in the drain.[2]

  • Liquid Waste:

    • Collect in a dedicated "Bioactive Chemical Waste" carboy.

    • Inactivation: Add 10% Bleach (Sodium Hypochlorite) or 1M NaOH to the waste container to degrade peptide bonds.[2] Ratio: 1 part bleach to 10 parts waste.

  • Solid Waste:

    • Vials and contaminated gloves go into "Hazardous Solid Waste" (often yellow bags/bins), not regular trash.

  • Sharps:

    • Needles used for injection must go immediately into a red sharps container. Never recap.

Emergency Response Plan
  • Inhalation (Powder): Move to fresh air immediately.[4] If wheezing occurs, seek medical surveillance for sensitization.

  • Skin Contact (DMSO Solution):

    • Do not scrub (abrasion increases absorption).

    • Rinse with copious water for 15 minutes.

    • Report the solvent used (DMSO) to medical personnel, as it accelerates systemic uptake.

  • Eye Contact: Flush with eyewash station for 15 minutes. Hold eyelids open.

Workflow Visualization

The following diagram illustrates the hierarchy of controls and decision pathways for handling GGFL.

GGFL_Handling_Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling & Solubilization cluster_2 Phase 3: Disposal Start Retrieve Vial (-20°C) Equilibrate Equilibrate in Desiccator (Prevent Hydrolysis) Start->Equilibrate Check_Temp Checkpoint: Room Temp? Equilibrate->Check_Temp Check_Temp->Equilibrate No (Wait) Hood Transfer to BSC/Fume Hood (Engineering Control) Check_Temp->Hood Yes Weigh Weighing (PPE: N95/Double Nitrile) Hood->Weigh Solvent Add Solvent (Water/DMSO) Weigh->Solvent Inspect Checkpoint: Solution Clear? Solvent->Inspect Sonicate Brief Sonication Inspect->Sonicate No (Cloudy) Waste_Seg Segregate Waste Inspect->Waste_Seg Yes (Proceed to Exp) Sonicate->Inspect Inactivate Chemical Inactivation (10% Bleach / 1M NaOH) Waste_Seg->Inactivate

Figure 1: Decision logic for the safe handling, solubilization, and disposal of (Des-Tyr1)-Leu-Enkephalin, emphasizing critical checkpoints for safety and sample integrity.

References
  • National Institutes of Health (NIH). (2022). Chemical Wastes in the Peptide Synthesis Process. PubMed Central. Retrieved from [Link]

  • Biovera. (2024).[5] Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(DES-TYR1)-LEU-ENKEPHALIN
Reactant of Route 2
Reactant of Route 2
(DES-TYR1)-LEU-ENKEPHALIN

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。